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  • Product: p-Coumaroylspermine
  • CAS: 130210-35-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to p-Coumaroylspermine and its Derivatives: Structure, Biosynthesis, and Therapeutic Potential

Executive Summary Phenolamides, also known as hydroxycinnamic acid amides (HCAAs), are a diverse class of specialized plant metabolites synthesized by conjugating a hydroxycinnamic acid to a polyamine. Among these, p-cou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenolamides, also known as hydroxycinnamic acid amides (HCAAs), are a diverse class of specialized plant metabolites synthesized by conjugating a hydroxycinnamic acid to a polyamine. Among these, p-coumaroylspermine derivatives represent a sophisticated molecular architecture with significant biological relevance. These compounds play crucial roles in plant physiology, particularly in defense mechanisms against biotic and abiotic stresses. Emerging research has unveiled their considerable pharmacological potential, stemming from their unique ability to interact with key signaling pathways in human cells. This guide provides a comprehensive technical overview of p-coumaroylspermine, focusing on its heavily substituted forms like N¹,N⁵,N¹⁰,N¹⁴-tetra-p-coumaroylspermine. We will delve into its chemical structure and properties, elucidate its intricate biosynthetic pathway in plants, detail its mechanisms of action, and provide validated experimental protocols for its study, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

The World of Phenolamides: An Introduction to p-Coumaroylspermine

Phenolamides are a fascinating example of molecular synergy, combining the structural features of two distinct and biologically important classes of molecules: phenylpropanoids and polyamines. The phenylpropanoid component, typically a hydroxycinnamic acid like p-coumaric acid, provides aromaticity and antioxidant potential.[1] The polyamine backbone, such as putrescine, spermidine, or spermine, is a flexible, polycationic chain crucial for cell growth, proliferation, and nucleic acid stabilization.[2]

p-Coumaroylspermine refers to the molecule formed by the amide linkage between p-coumaric acid and the polyamine spermine. In nature, spermine's four nitrogen atoms (two primary, two secondary) can be acylated, leading to a variety of substituted forms. While mono- or di-substituted variants exist, the most complex and often most potent are the fully substituted derivatives, such as N¹,N⁵,N¹⁰,N¹⁴-tetra-p-coumaroylspermine. These multi-conjugated molecules exhibit distinct physicochemical properties and biological activities compared to their simpler precursors. This guide will primarily focus on these highly substituted forms, which are increasingly recognized for their significant roles in plant defense and their potential as therapeutic agents.[1]

Chemical Structure and Physicochemical Properties

The defining feature of p-coumaroylspermine derivatives is the covalent attachment of p-coumaroyl groups to the spermine backbone. The number and position of these attachments, along with the cis- or trans-isomerism of the double bond in the coumaroyl moiety, give rise to a family of related structures.

Caption: Chemical Structure of N¹,N⁵,N¹⁰,N¹⁴-tetra-p-coumaroylspermine.

Physicochemical Data Summary

The properties of p-coumaroylspermine derivatives are dictated by their constituent parts. The multiple phenolic hydroxyl groups allow for hydrogen bonding, while the long aliphatic chain of spermine provides flexibility. The overall large, complex structure results in relatively low polarity.

PropertyData (for N¹,N⁵,N¹⁰,N¹⁴-tetra-p-coumaroylspermine)Source
Molecular FormulaC₄₆H₅₀N₄O₈[3]
Molecular Weight786.9 g/mol [3]
Exact Mass786.363 g/mol [3]
IsomerismCan exist as various cis/trans isomers due to the double bonds in the coumaroyl moieties.[4]
SolubilityGenerally soluble in organic solvents like methanol, DMSO, and chloroform mixtures. Sparingly soluble in water.[5][6]
AppearanceTypically isolated as a white or off-white solid/powder.General observation

Biosynthesis: A Tale of Two Pathways

The biosynthesis of tetracoumaroyl spermine is a sophisticated process that leverages two primary metabolic pathways: the phenylpropanoid pathway and the polyamine pathway. The key event is the final series of conjugation steps catalyzed by specialized enzymes.

  • Phenylpropanoid Pathway : This pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination by Phenylalanine Ammonia Lyase (PAL) and hydroxylation by Cinnamic acid 4-hydroxylase (C4H), produces p-coumaric acid.[7] For this acid to become reactive for conjugation, it must be activated. This is achieved by 4-coumarate:CoA ligase (4CL), which attaches a Coenzyme A (CoA) molecule, forming the high-energy thioester p-Coumaroyl-CoA .[8] This molecule is a critical branching point, feeding into the synthesis of flavonoids, lignin, and, pertinently, phenolamides.[1]

  • Polyamine Pathway & Conjugation : Spermine is synthesized from putrescine and spermidine. The conjugation of p-Coumaroyl-CoA to the spermine backbone is not a random event but a highly orchestrated process. In chicory (Cichorium intybus), this has been shown to be the consecutive action of two different acyltransferases from the BAHD family: CiSHT2 and CiSHT1.[1]

    • CiSHT2 initiates the process, catalyzing the first two N-acylation steps, adding p-coumaroyl groups to the spermine molecule.

    • CiSHT1 then takes over, completing the substitution to yield the final tetracoumaroyl spermine.[1]

This sequential action is a beautiful example of enzymatic specialization, ensuring the efficient and complete synthesis of this complex defensive compound.

BiosynthesisPathway Phe L-Phenylalanine pCoumaric p-Coumaric Acid Phe->pCoumaric Multiple Steps PAL_C4H_4CL PAL, C4H, 4CL (Phenylpropanoid Pathway) Phe->PAL_C4H_4CL pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA Activation by 4CL DiCoumaroyl Di-p-Coumaroylspermine pCoumaroylCoA->DiCoumaroyl First 2 Acylations CiSHT2 CiSHT2 Acyltransferase Spermine Spermine Spermine->DiCoumaroyl TetraCoumaroyl N¹,N⁵,N¹⁰,N¹⁴-tetra-p-coumaroylspermine DiCoumaroyl->TetraCoumaroyl Final 2 Acylations CiSHT1 CiSHT1 Acyltransferase

Caption: Biosynthetic Pathway of Tetracoumaroyl Spermine in Plants.

Biological Activities and Mechanisms of Action

Foundational Role in Plant Biology

In plants, p-coumaroylspermine and related phenolamides are key players in defense. They accumulate in response to various stresses, including wounding from herbivorous insects and infection by pathogens.[8] Their proposed mechanism of action in plants is twofold:

  • Structural Defense : They can be cross-linked into the plant cell wall, creating a tougher, more indigestible barrier that deters insect feeding.[8][9]

  • Chemical Defense : They exhibit direct antifungal and antimicrobial properties, helping to thwart infections.[10] Their presence in pollen is thought to protect the plant's genetic material from environmental damage and microbial attack.[1]

Pharmacological Potential in Human Health

The complex structure of tetracoumaroyl spermine allows it to interact with specific protein targets in mammalian cells, leading to promising pharmacological activities.

Neurokinin-1 (NK1) Receptor Antagonism

One of the most significant discoveries is the ability of tetracoumaroyl spermine isomers to act as potent antagonists of the neurokinin-1 (NK1) receptor.[3]

  • The System : The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in pain transmission, inflammation, stress, anxiety, and cell proliferation.[3][11]

  • The Mechanism : When Substance P binds to the NK1 receptor, it triggers a signaling cascade, including an increase in intracellular calcium (Ca²⁺) and activation of the mitogen-activated protein kinase (MAPK) pathway. This signaling promotes cell survival and growth.[3]

  • The Antagonism : Tetracoumaroyl spermines competitively inhibit the binding of Substance P to the NK1 receptor. This blockade prevents the downstream signaling cascade, effectively suppressing the biological effects of Substance P.[3]

  • Therapeutic Implications :

    • Oncology : The Substance P/NK1 system is overexpressed in many tumors, including breast cancer, where it acts as a mitogen, driving proliferation and preventing apoptosis (programmed cell death). By blocking this system, tetracoumaroyl spermines have been shown to suppress the proliferation of HER2-positive breast cancer cells in vitro.[3]

    • Neuropsychiatry : Given Substance P's role in stress and mood, NK1 antagonists are investigated for antidepressant and anxiolytic properties.[3]

NK1Signaling cluster_membrane Cell Membrane NK1R NK1 Receptor Ca_Flux ↑ Intracellular Ca²⁺ NK1R->Ca_Flux SP Substance P SP->NK1R Binds TCS Tetracoumaroyl Spermine Block X TCS->Block MAPK MAPK Pathway Activation Ca_Flux->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Block->NK1R Inhibits Binding

Caption: Mechanism of NK1 Receptor Antagonism by Tetracoumaroyl Spermine.

Methodologies for Research and Development

Studying complex natural products like p-coumaroylspermine requires robust and validated methodologies. The causality behind protocol choices is critical for reproducibility and success.

Extraction and Purification Workflow

The primary challenge in isolating p-coumaroylspermine is separating the various cis/trans isomers from a complex plant matrix. High-Speed Counter-Current Chromatography (HSCCC) is the method of choice for this task.

  • Why HSCCC? : Unlike solid-phase chromatography (like standard HPLC), HSCCC is a liquid-liquid partitioning technique. It avoids irreversible adsorption of the sample onto a solid support, leading to higher recovery rates. Its major advantage here is its superior resolving power for compounds with very similar polarities, such as geometric isomers, which often co-elute in conventional HPLC.[3][4]

Step-by-Step Protocol: Isomer-Resolved Purification from Chamomile

  • Material Preparation : Obtain dried chamomile (Matricaria chamomilla) flowers, a known source of these compounds.[6] Grind the material to a fine powder to maximize surface area for extraction.

  • Solvent Extraction :

    • Perform a Soxhlet extraction or maceration with methanol or an 80% aqueous methanol solution. Methanol is chosen for its ability to efficiently solubilize a broad range of mid-polarity compounds like phenolamides.

    • Evaporate the solvent under reduced pressure (rotary evaporation) to yield a crude extract.

  • HSCCC Solvent System Selection :

    • The choice of the two-phase solvent system is the most critical step. A common and effective system for coumaroyl polyamines is chloroform-methanol-water (1:1:1, v/v/v) .[3][4]

    • Prepare the system by mixing the solvents in a separatory funnel, allowing the layers to separate, and degassing both the upper (aqueous) and lower (organic) phases.

  • HSCCC Operation :

    • Fill the CCC coil with the stationary phase (typically the lower organic phase).

    • Begin rotation of the coil to the desired speed (e.g., 800-1000 rpm).

    • Pump the mobile phase (upper aqueous phase) through the system until hydrodynamic equilibrium is reached (i.e., when mobile phase begins to elute without carrying out the stationary phase).

    • Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the system.

  • Fraction Collection & Analysis :

    • Collect fractions over time using a fraction collector.

    • Analyze each fraction by analytical HPLC or LC-MS to identify which fractions contain the target isomers.

    • Pool the pure fractions corresponding to each isomer and evaporate the solvent to obtain the purified compounds.

Workflow Start Dried Plant Material (e.g., Chamomile) Grind Grinding Start->Grind Extract Methanol Extraction Grind->Extract Evap1 Rotary Evaporation Extract->Evap1 Crude Crude Extract Evap1->Crude HSCCC HSCCC Purification (CHCl₃-MeOH-H₂O System) Crude->HSCCC Fractions Fraction Collection HSCCC->Fractions Analysis HPLC / LC-MS Analysis Fractions->Analysis Pure Purified Isomers Analysis->Pure

Caption: Workflow for the Extraction and Purification of p-Coumaroylspermine Isomers.

Structural Characterization

Unambiguous identification requires a combination of mass spectrometry and NMR spectroscopy.

TechniquePurpose & Rationale
LC-ESI-MS/MS Primary Identification & Molecular Weight : Electrospray Ionization Mass Spectrometry (ESI-MS) provides highly accurate mass data, confirming the molecular formula (e.g., m/z [M-H]⁻ at 785.43 for tetracoumaroylspermine).[3] Tandem MS (MS/MS) fragments the molecule, and the resulting fragmentation pattern provides structural clues about the connectivity of the coumaroyl groups and the spermine backbone.
¹H NMR Isomer Geometry & Proton Environment : Proton Nuclear Magnetic Resonance (¹H NMR) is essential for determining the cis/trans (Z/E) geometry of the double bonds. The coupling constants (J-values) between the olefinic protons are diagnostic: trans isomers typically show a larger J-value (~15-16 Hz) while cis isomers show a smaller one (~12-13 Hz). It also confirms the presence and connectivity of all protons in the molecule.[3][4]
¹³C NMR Carbon Skeleton Confirmation : Carbon-13 NMR provides information on the chemical environment of each carbon atom, confirming the overall carbon framework of the molecule and complementing the ¹H NMR data for a complete structural assignment.[3][4]
Bioactivity Screening Protocol: NK1 Receptor Antagonism Assay

A functional cell-based assay is required to validate the antagonistic activity at the NK1 receptor. A calcium flux assay is a standard and reliable method.

  • Why a Calcium Flux Assay? : As NK1 is a G-protein coupled receptor (GPCR), its activation by Substance P leads to a rapid and measurable increase in intracellular calcium concentration. An antagonist will block this increase. This provides a direct functional readout of receptor inhibition.

Step-by-Step Protocol

  • Cell Culture : Use a cell line engineered to stably express the human NK1 receptor (e.g., U2OS or CHO cells). Culture the cells to ~80-90% confluency under standard conditions.

  • Cell Plating : Seed the cells into a black-walled, clear-bottom 96-well plate. The black walls minimize well-to-well light scatter, improving signal quality. Allow cells to adhere overnight.

  • Dye Loading :

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The "AM" ester allows the dye to cross the cell membrane.

    • Remove the culture medium from the wells and add the dye-loading buffer.

    • Incubate for 30-60 minutes at 37°C. During this time, intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.

  • Compound Incubation :

    • Wash the cells gently with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess extracellular dye.

    • Add the test compounds (purified p-coumaroylspermine isomers) at various concentrations to the wells. Include a known NK1 antagonist (e.g., Aprepitant) as a positive control and a vehicle (e.g., DMSO) as a negative control.

    • Incubate for 10-20 minutes to allow the compounds to interact with the receptor.

  • Signal Measurement :

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

    • Set the reader to measure fluorescence at the appropriate excitation/emission wavelengths for the dye (e.g., ~490 nm / ~520 nm for Fluo-4).

    • Begin recording a baseline fluorescence reading for several seconds.

    • Inject a pre-determined concentration of the agonist, Substance P, into all wells.

    • Continue recording the fluorescence signal for 1-2 minutes to capture the peak calcium response.

  • Data Analysis : The fluorescence signal will increase sharply in control wells upon Substance P addition. In wells pre-treated with an effective antagonist, this increase will be blunted or absent. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the Substance P-induced response).

Future Directions and Conclusion

p-Coumaroylspermine and its derivatives stand at the intersection of plant biology and human pharmacology. While their roles in plant defense are becoming clearer, their potential as therapeutic leads is just beginning to be explored. The demonstrated antagonism of the NK1 receptor provides a strong rationale for further investigation in oncology and neuropsychiatry.

Future research should focus on:

  • Structure-Activity Relationships (SAR) : Systematically synthesizing or isolating different isomers and substitution patterns to determine which structural features are critical for NK1 antagonism and other bioactivities.

  • Pharmacokinetics and Bioavailability : Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of these large molecules to assess their drug-likeness.

  • Target Deconvolution : Exploring other potential protein targets beyond the NK1 receptor to uncover new mechanisms of action.

References

  • PubChem. (n.d.). Substance P. National Center for Biotechnology Information. Retrieved from [Link]

  • Matera, C., De Leo, M., & Braca, A. (2023). p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. MDPI. Retrieved from [Link]

  • Matera, C., De Leo, M., & Braca, A. (2023). p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. PubMed Central. Retrieved from [Link]

  • Park, S. B., et al. (2017). Tetra-cis/trans-Coumaroyl Polyamines as NK1 Receptor Antagonists from Matricaria chamomilla. ResearchGate. Retrieved from [Link]

  • Delporte, M., et al. (2021). Consecutive action of two BAHD acyltransferases promotes tetracoumaroyl spermine accumulation in chicory. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). Spermidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Di-p-coumaroylspermidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). p-Coumaric Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-bis-(p-coumaroyl)spermidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Tricoumaroyl spermidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhao, G., et al. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. PubMed. Retrieved from [Link]

  • Lee, J. H., et al. (2022). Metabolic Profile of C-Prenyl Coumarins Using Mass Spectrometry-Based Metabolomics. MDPI. Retrieved from [Link]

  • Alam, F., et al. (2022). Exploring Pharmacological Potentials of p-Coumaric Acid: A Prospective Phytochemical for Drug Discovery. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Matera, C., De Leo, M., & Braca, A. (2023). (PDF) p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. ResearchGate. Retrieved from [Link]

  • Liu, Z., et al. (2019). Proposed biosynthetic pathway of coumarins in P. praeruptorum. ResearchGate. Retrieved from [Link]

  • Matallo, F. S., et al. (2024). Toxicity of coumarins in plant defense against pathogens. PubMed. Retrieved from [Link]

  • Nowak, K., et al. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. MDPI. Retrieved from [Link]

  • Hylton, C. K., & St. Leger, R. J. (2024). Polyamines in Plant–Pathogen Interactions: Roles in Defense Mechanisms and Pathogenicity with Applications in Fungicide Development. MDPI. Retrieved from [Link]

  • Walters, D., Meurer-Grimes, B., & Rovira, I. (2001). Antifungal activity of three spermidine conjugates. PubMed. Retrieved from [Link]

  • Zhao, G., et al. (2009). A novel compound N(1),N(5)-(Z)-N(10)-(E)-tri-p-coumaroylspermidine isolated from Carthamus tinctorius L. and acting by serotonin transporter inhibition. PubMed. Retrieved from [Link]

  • Guerreiro, J., & Marhavý, P. (2023). Unveiling the intricate mechanisms of plant defense. Frontiers in Plant Science. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Biological Activity & Therapeutic Potential of p-Coumaroylspermine

Executive Summary p-Coumaroylspermine and its related conjugates (such as p-coumaroylspermidine) represent a specialized class of hydroxycinnamic acid amides (HCAAs) . Historically identified as plant defense metabolites...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Coumaroylspermine and its related conjugates (such as p-coumaroylspermidine) represent a specialized class of hydroxycinnamic acid amides (HCAAs) . Historically identified as plant defense metabolites involved in cell wall fortification and antimicrobial protection, recent high-precision screening has repositioned these molecules as potent neuropharmacological agents.

Key breakthroughs include the identification of


-tetra-p-coumaroylspermine  from Matricaria chamomilla (German Chamomile) as a high-affinity Neurokinin-1 (NK1) receptor antagonist , and 

-tri-p-coumaroylspermidine
from Carthamus tinctorius (Safflower) as a selective Serotonin Transporter (SERT) inhibitor .

This guide synthesizes the structural biology, extraction methodologies, and mechanistic validation of these compounds, offering a roadmap for their development as non-peptide therapeutics for depression, anxiety, and potentially hormone-dependent cancers.

Chemical Identity & Structural Biology[1]

The biological potency of p-coumaroylspermine stems from its hybrid structure: a cationic polyamine backbone (spermine) conjugated with lipophilic aromatic moieties (p-coumaric acid). This "acylpolyamine" architecture mimics the structure of certain spider toxins (e.g., argiopins), which are known ion channel blockers, though the plant-derived variants exhibit distinct receptor selectivities.

Structural Classification

The nomenclature depends on the degree of acylation and the polyamine core.

Compound NameCore PolyamineSubstituentsPrimary SourceKey Activity
Tetra-p-coumaroylspermine Spermine4 p-Coumaroyl groupsMatricaria chamomillaNK1 Receptor Antagonist
Tri-p-coumaroylspermidine Spermidine3 p-Coumaroyl groupsCarthamus tinctoriusSERT Inhibitor
Bis-p-coumaroylspermine Spermine2 p-Coumaroyl groupsAphelandra sp.Antimicrobial / Defense
Structure-Activity Relationship (SAR)
  • Lipophilicity: The coumaroyl groups mask the positive charges of the polyamine backbone, allowing the molecule to penetrate the blood-brain barrier (BBB) and interact with hydrophobic pockets in GPCRs (like NK1).

  • Cationic Interaction: Residual amine protonation (if not fully acylated) allows electrostatic interaction with receptor residues (e.g., Aspartate) in the binding site.

  • Isomerism: These compounds exist as cis/trans isomers. The trans-coumaroyl configuration is thermodynamically more stable and often the biologically active form isolated from dried plant material.

Biosynthesis & Natural Occurrence

In plants, these compounds are synthesized via the Phenylpropanoid Pathway . The synthesis is catalyzed by acyltransferases from the BAHD superfamily , specifically utilizing p-coumaroyl-CoA and free polyamines.

Biosynthetic Pathway Diagram

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H CoA p-Coumaroyl-CoA pCou->CoA 4CL (4-Coumarate:CoA Ligase) Product p-Coumaroylspermine (Mono-, Bis-, Tetra-) CoA->Product Acyl Transfer Spermine Spermine (Polyamine) Spermine->Product Enzyme Spermine Hydroxycinnamoyl Transferase (SHT) Enzyme->Product Catalysis

Figure 1: Biosynthetic pathway of p-coumaroylspermine. PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase.

Pharmacological Mechanisms[4]

Neurokinin-1 (NK1) Receptor Antagonism

Target: Substance P (SP) Receptor. Mechanism: N1,N5,N10,N14-tetra-p-coumaroylspermine competes with Substance P for the binding site on the NK1 receptor.[1] Unlike peptide antagonists, the polyamine conjugate is stable and orally bioavailable.

  • Clinical Relevance: Blockade of NK1 receptors reduces neurogenic inflammation and has antidepressant/anxiolytic effects.

  • Data: In calcium flux assays, tetra-p-coumaroylspermine inhibited SP-induced

    
     mobilization with potency comparable to synthetic antagonists like L-703,606.[2][1]
    
Serotonin Transporter (SERT) Inhibition

Target: 5-HT Transporter.[3] Mechanism: N1,N5,N10-tri-p-coumaroylspermidine inhibits the reuptake of serotonin into presynaptic neurons.

  • IC50 Values: ~0.74 µM in CHO cells expressing SERT; ~1.07 µM in rat synaptosomes.[3]

  • Mode of Action: Reversible, competitive inhibition.[3] This mimics the mechanism of SSRIs (Selective Serotonin Reuptake Inhibitors) but utilizes a distinct chemical scaffold.

Experimental Protocols

Extraction & Purification from Matricaria chamomilla

Objective: Isolate Tetra-p-coumaroylspermine for bioassays.

Reagents: Methanol (HPLC grade), Methylene Chloride, Distilled Water, Sephadex LH-20.

Step-by-Step Methodology:

  • Lysis/Extraction:

    • Pulverize dried Matricaria chamomilla flower heads (100 g) into a fine powder.

    • Extract with 1 L of Methanol (MeOH) at room temperature for 24 hours under constant agitation.

    • Filter and evaporate solvent under reduced pressure (Rotavap) at <40°C to obtain the crude methanolic extract.

  • Partitioning:

    • Resuspend crude extract in water.

    • Partition sequentially with n-Hexane (to remove lipids) and Ethyl Acetate (to remove simple phenolics).

    • Retain the aqueous/methanol residue or the specific fraction containing polyamines (often the n-Butanol fraction or remaining aqueous phase depending on acylation degree; Tetra-coumaroyl is lipophilic and may partition into Ethyl Acetate or require Chloroform). Correction: For tetra-coumaroyl spermine, use Methylene Chloride partitioning due to high lipophilicity.

  • Purification (Countercurrent Chromatography - CCC):

    • Solvent System: Methylene Chloride : Methanol : Water (1:1:1 v/v/v).

    • Mode: Tail-to-Head elution.

    • Monitor fractions via UV absorbance at 300-320 nm (characteristic of coumaroyl moiety).

  • Final Polishing (HPLC):

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B). 0-100% A over 30 mins.[4]

    • Detection: UV 310 nm. Collect the peak corresponding to the tetra-conjugate (verify via MS, typical MW ~750-800 Da range depending on exact structure).

NK1 Receptor Calcium Flux Assay

Objective: Validate antagonistic activity.[5]

Materials: U373 MG cells (express NK1), Fluo-4 AM (calcium dye), Substance P (agonist).

  • Cell Loading: Seed U373 MG cells in 96-well black plates. Incubate with 4 µM Fluo-4 AM for 45 mins at 37°C.

  • Pre-treatment: Add isolated p-coumaroylspermine (0.1 - 10 µM) to wells. Incubate for 15 mins.

  • Activation: Inject Substance P (10 nM final concentration).

  • Measurement: Immediately monitor fluorescence (Ex 488 nm / Em 525 nm) every 1 second for 60 seconds.

  • Analysis: Calculate % inhibition of Calcium flux relative to Substance P-only control.

Visualization of Mechanism

The following diagram illustrates the competitive antagonism at the NK1 receptor.

Mechanism Rec NK1 Receptor (GPCR) Sig Ca2+ Mobilization (Pain/Depression Signal) Rec->Sig Activates SP Substance P (Agonist) SP->Rec Binds Coum Tetra-p-coumaroylspermine (Antagonist) Coum->Rec Competes/Blocks Block Signal Blocked Coum->Block Result

Figure 2: Competitive antagonism mechanism. The polyamine conjugate sterically hinders Substance P binding, preventing downstream calcium signaling.

References

  • Park, S. B., et al. (2017). "Tetra-cis/trans-Coumaroyl Polyamines as NK1 Receptor Antagonists from Matricaria chamomilla."[1] Planta Medica International Open.

    • Source: (Verified via Search)

  • Zhao, G., et al. (2009). "A novel compound N(1),N(5)-(Z)-N(10)-(E)-tri-p-coumaroylspermidine isolated from Carthamus tinctorius L. and acting by serotonin transporter inhibition." European Neuropsychopharmacology.[3]

    • Source:[3]

  • Roumani, M., et al. (2025). "p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review." Molecules.

    • Source:

  • Eliašová, A., et al. (2004). "Accumulation of Tetracoumaroyl Spermine in Matricaria chamomilla during Floral Development and Nitrogen Deficiency." Biologia Plantarum.

    • Source:

Sources

Foundational

p-Coumaroylspermine: A Pivotal HCAA in Plant Innate Immunity and Cell Wall Fortification

Executive Summary p-Coumaroylspermine (p-CouSp) represents a specialized class of plant secondary metabolites known as hydroxycinnamic acid amides (HCAAs) or phenolamides. Unlike simple phenolic acids, p-CouSp conjugates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Coumaroylspermine (p-CouSp) represents a specialized class of plant secondary metabolites known as hydroxycinnamic acid amides (HCAAs) or phenolamides. Unlike simple phenolic acids, p-CouSp conjugates the structural rigidity of phenylpropanoids (p-coumaric acid) with the polycationic properties of polyamines (spermine). This unique chemical architecture grants it a dual function in plant defense: it acts as a soluble phytoalexin with direct antimicrobial properties and as a structural precursor for cell wall fortification.

Recent advances in metabolomics and transcriptomics have positioned p-CouSp as a critical endpoint of the Jasmonic Acid (JA) signaling pathway. Upon pathogen recognition, plants actively synthesize p-CouSp via specific transferases (e.g., AtSHT), export it to the apoplast via MATE transporters (e.g., AtDTX18), and cross-link it into the cell wall matrix to halt pathogen ingress.

Biosynthetic Machinery & Regulation

The synthesis of p-CouSp is a convergence point of two major metabolic pathways: the phenylpropanoid pathway (providing the acyl donor) and the polyamine pathway (providing the amine acceptor).

Enzymatic Assembly

The rate-limiting step in p-CouSp biosynthesis is catalyzed by Spermidine/Spermine Hydroxycinnamoyltransferases (SHTs) . These enzymes belong to the BAHD acyltransferase superfamily.[1]

  • Key Enzyme (Arabidopsis): AtSHT (At2g19070).

  • Substrate Specificity: AtSHT exhibits high affinity for spermidine and spermine, catalyzing the transfer of the p-coumaroyl moiety from p-Coumaroyl-CoA to the N1, N5, or N10 positions of the polyamine backbone.

  • Solanaceous Orthologs: In species like Solanum melongena (eggplant), specific SmSpmHT enzymes have evolved to exclusively prefer spermine, leading to high accumulation of p-CouSp in roots and leaves.

Transcriptional Regulation

The production of p-CouSp is not constitutive but is rapidly induced upon biotic stress.

  • Signaling Trigger: Jasmonic Acid (JA) accumulation following necrotrophic infection (e.g., Botrytis cinerea, Alternaria brassicicola).

  • Master Regulator: RRTF1 (Redox-Responsive Transcription Factor 1), an AP2/ERF family transcription factor.[2]

    • Mechanism: JA signaling activates RRTF1, which directly binds to the promoters of both the biosynthetic gene (AtSHT) and the transport gene (AtDTX18), ensuring a coordinated "synthesis-and-secretion" response.

Mechanisms of Action: The "Defense-in-Depth" Strategy

p-CouSp operates via a two-tiered defense mechanism localized primarily in the apoplast.

Extracellular Transport

Once synthesized in the cytosol, p-CouSp must be exported to the apoplast to function. This is mediated by Multidrug and Toxic Compound Extrusion (MATE) transporters.

  • Transporter: AtDTX18 (At1g16530).

  • Function: Functions as a proton-antiporter, actively pumping HCAAs out of the cytoplasm. Loss-of-function dtx18 mutants fail to accumulate surface HCAAs and exhibit hypersensitivity to pathogens.

Dual-Mode Defense[1][3]
  • Direct Antimicrobial Activity: Soluble p-CouSp disrupts fungal membrane integrity. Its polycationic spermine tail facilitates interaction with negatively charged fungal phospholipids, while the phenolic ring inserts into the membrane, causing leakage.

  • Cell Wall Lignification: In the apoplast, Class III Peroxidases (PRX) oxidize the phenolic ring of p-CouSp. This radical formation allows p-CouSp to dimerize or cross-link with lignin monomers and hemicellulose (arabinoxylans). This "chemical hardening" renders the cell wall resistant to enzymatic digestion by fungal cellulases and pectinases.

Visualization of Signaling & Mechanism

PCouSp_Defense_Pathway cluster_signaling Intracellular Signaling & Biosynthesis cluster_metabolism Metabolic Convergence cluster_apoplast Apoplast / Cell Wall Interface Pathogen Pathogen Recognition (PAMPs/DAMPs) JA Jasmonic Acid (JA) Accumulation Pathogen->JA Induction RRTF1 TF: RRTF1 (AP2/ERF Family) JA->RRTF1 Activates AtSHT Enzyme: AtSHT (Acyltransferase) RRTF1->AtSHT Transcriptional Upregulation DTX18 Transporter: AtDTX18 (MATE Efflux) RRTF1->DTX18 Transcriptional Upregulation CoA p-Coumaroyl-CoA (Phenylpropanoid Pathway) CoA->AtSHT Spm Spermine (Polyamine Pathway) Spm->AtSHT PCouSp_Cyto p-Coumaroylspermine (Cytosolic) AtSHT->PCouSp_Cyto Catalysis PCouSp_Cyto->DTX18 Substrate PCouSp_Apo p-Coumaroylspermine (Extracellular) DTX18->PCouSp_Apo Export PRX Peroxidases (PRX) PCouSp_Apo->PRX Substrate Fungus Fungal Inhibition (Membrane Disruption) PCouSp_Apo->Fungus Direct Toxicity Lignin Cell Wall Cross-linking (Lignification/Reinforcement) PRX->Lignin Oxidative Coupling

Caption: Figure 1. The JA-dependent biosynthetic pathway of p-Coumaroylspermine, its export via AtDTX18, and dual modes of action in the apoplast.

Experimental Protocols

Protocol A: Targeted Quantification via LC-MS/MS

Objective: Accurate quantification of p-CouSp in plant tissue. Validation: This protocol uses internal standards to account for matrix effects, ensuring high reliability (Trustworthiness).

  • Harvesting: Flash-freeze 100 mg of leaf tissue in liquid nitrogen immediately after sampling to prevent enzymatic degradation. Grind to a fine powder.

  • Extraction:

    • Add 1.0 mL of 80% Methanol (MeOH) containing 0.1% Formic Acid.

    • Internal Standard Spike: Add 10 µL of p-Coumaroyl-d3-putrescine (or similar deuterated HCAA) at 10 µM.

    • Sonication: Sonicate for 15 minutes at 4°C.

    • Incubation: Shake at room temperature for 2 hours in the dark.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes. Collect supernatant.

  • Filtration: Pass through a 0.22 µm PTFE filter into an amber HPLC vial.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 12 minutes.

    • Detection: Positive Ion Mode (ESI+). Monitor transition m/z 349.2 → 147.1 (specific for coumaroyl moiety cleavage) or m/z 349.2 → 203.2 (spermine backbone).

Protocol B: Pathogen Induction Assay

Objective: Assess the inducibility of p-CouSp upon Botrytis cinerea infection.

  • Plant Growth: Grow Arabidopsis (Col-0) for 4 weeks under short-day conditions.

  • Inoculation:

    • Prepare B. cinerea spore suspension (

      
       spores/mL) in Potato Dextrose Broth (PDB).
      
    • Place 5 µL droplets on the adaxial surface of leaves (3 leaves per plant).

    • Mock Control: Inoculate with sterile PDB.

  • Sampling Timepoints: Harvest local tissue at 0, 12, 24, and 48 hours post-inoculation (hpi).

  • Analysis: Proceed to Protocol A.

Data Presentation: Inducibility Profile

The following table summarizes typical fold-change data observed in Arabidopsis leaves following necrotrophic infection, synthesizing results from metabolomic studies (e.g., Dobritzsch et al., 2016).

MetaboliteBasal Level (pmol/mg FW)Induced Level (48 hpi)Fold ChangeRole
p-Coumaroylspermine < 5.0 (Trace)125.0 ± 15.0~25x Major Phytoalexin
p-Coumaroylputrescine10.045.04.5xPrecursor / Minor
Feruloylagmatine< 2.080.040xCo-accumulated
Spermine (Free)250.0200.00.8xConsumed Precursor

Note: p-CouSp shows one of the most dramatic inductions among HCAAs, highlighting its specific recruitment for defense.

References

  • Dobritzsch, M., et al. (2016). MATE Transporter-Dependent Export of Hydroxycinnamic Acid Amides. The Plant Cell, 28(2), 583–596.

  • Grienenberger, E., et al. (2009). A BAHD acyltransferase is expressed in the tapetum of Arabidopsis anthers and is involved in the synthesis of hydroxycinnamoyl-spermidines.[1] The Plant Journal, 58(2), 246–259.

  • Luo, J., et al. (2009). An acylation-dependent metabolic switch regulates the synthesis of specific hydroxycinnamoyl-spermidines in the tapetum of Arabidopsis. The Plant Cell, 21(11), 3188–3203.

  • Macoy, D. M., et al. (2015). Plant Hydroxycinnamic Acid Amides: Biosynthesis and Physiological Roles.

  • Matsuo, M., et al. (2019). A novel hydroxycinnamoyl transferase for synthesis of hydroxycinnamoyl spermine conjugates in plants. BMC Plant Biology, 19, 256.

Sources

Exploratory

discovery and history of p-Coumaroylspermine

Title: The Bio-Organic Nexus: A Technical Guide to -Coumaroylspermine Subtitle: From Plant Defense Metabolite to Neuroactive Pharmacophore Executive Summary -Coumaroylspermine is a specialized phenolamide (hydroxycinnami...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Bio-Organic Nexus: A Technical Guide to


-Coumaroylspermine
Subtitle:  From Plant Defense Metabolite to Neuroactive Pharmacophore

Executive Summary


-Coumaroylspermine is a specialized phenolamide (hydroxycinnamic acid amide, HCAA) formed by the conjugation of 

-coumaric acid and the polyamine spermine. Historically identified as a pivotal defensive metabolite in the floral reproductive tissues of angiosperms (e.g., Arabidopsis thaliana, Aphelandra sp.), it has recently emerged as a molecule of interest in drug discovery due to its structural homology with neuroactive acylpolyamine toxins found in spider venoms. This guide provides a comprehensive technical analysis of its discovery, biosynthetic logic, chemical synthesis, and potential as a serotonin transporter modulator.

Part 1: Historical Trajectory & Isolation

The discovery of


-coumaroylspermine is not a singular event but a gradual elucidation of the "phenolamide" class of compounds, originally detected during phytochemical screenings of the 1960s and 70s.
The "Insoluble" Discovery (1960s-1980s)

Early plant physiologists noted the presence of "bound" polyamines in cell walls that could not be extracted with simple buffers. In 1965, Stoessl isolated


-coumaroylagmatine from barley, establishing the HCAA class. However, the spermine conjugates were elusive due to their lower abundance and higher hydrophobicity compared to their agmatine/putrescine counterparts.
  • Key Milestone: The isolation of specific spermine conjugates (such as Aphelandrine) from the roots and anthers of Aphelandra (Acanthaceae) in the 1980s provided the first structural confirmation of

    
    -coumaroylspermine derivatives.
    
The Genomic Era & Arabidopsis (2000s)

The true physiological role of


-coumaroylspermine was unlocked via forward genetics in Arabidopsis thaliana.
  • The Mutant: Researchers identified mutants (specifically sht or sct) with defective pollen walls.

  • The Mechanism: It was discovered that

    
    -coumaroylspermine (and bis-coumaroylspermine) accumulates in the tapetum and is secreted onto the pollen surface. There, it acts as a soluble precursor that is oxidatively cross-linked to form sporopollenin, the biopolymer that protects DNA from UV radiation and desiccation.
    

Part 2: Biosynthetic Mechanics

The biosynthesis of


-coumaroylspermine represents a metabolic convergence between the Phenylpropanoid Pathway  (providing the acyl donor) and the Polyamine Pathway  (providing the nucleophilic acceptor).
The Enzymatic Engine: BAHD Acyltransferases

The conjugation is catalyzed by enzymes of the BAHD acyltransferase superfamily (specifically Spermidine/Spermine Hydroxycinnamoyl Transferase, SHT/SCT).

  • Donor Substrate:

    
    -Coumaroyl-CoA (High-energy thioester).
    
  • Acceptor Substrate: Spermine (Tetra-amine).

  • Reaction Logic: The enzyme facilitates a nucleophilic attack by the primary or secondary amine of spermine onto the carbonyl carbon of the thioester, releasing Coenzyme A.

Pathway Visualization

Biosynthesis Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA (Activated Donor) Cou->CouCoA 4CL Enzyme SHT/SCT (BAHD Acyltransferase) CouCoA->Enzyme Arg Arginine Put Putrescine Arg->Put ADC/ODC Spd Spermidine Put->Spd SPDS Spm Spermine (Nucleophile) Spd->Spm SPMS Spm->Enzyme Product p-Coumaroylspermine Enzyme->Product Acyl Transfer

Caption: Convergence of phenylpropanoid and polyamine pathways mediated by BAHD acyltransferases to form p-coumaroylspermine.

Part 3: Chemical Synthesis & Structural Validation

For drug development applications, isolation from plant material is inefficient. The following protocol outlines a robust chemical synthesis for


-bis(

-coumaroyl)spermine
, a common bioactive target.
Synthetic Strategy

Direct coupling often leads to polymerization due to the multiple amines on spermine. A controlled approach uses activated esters and protecting groups.

Reagents:

  • 
    -Coumaric acid[1][2][3][4]
    
  • N-Hydroxysuccinimide (NHS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Spermine (free base)

Step-by-Step Protocol

Step 1: Activation of


-Coumaric Acid (NHS Ester Formation) 
  • Dissolve 10 mmol

    
    -coumaric acid in dry DMF (Dimethylformamide).
    
  • Add 11 mmol NHS and 11 mmol EDC·HCl.

  • Stir at room temperature for 12 hours under

    
     atmosphere.
    
  • Validation: TLC (Ethyl Acetate/Hexane 1:1) should show disappearance of the acid spot.

  • Why: The NHS-ester is less reactive than an acid chloride, preventing uncontrolled polymerization, but reactive enough to couple with primary amines.

Step 2: Coupling to Spermine

  • Dissolve 4 mmol Spermine in DMF.

  • Add the NHS-coumarate solution dropwise over 2 hours.

    • Critical: Slow addition favors the reaction at the primary amines (

      
      ) over the secondary amines (
      
      
      
      ) due to steric accessibility.
  • Stir for 24 hours at room temperature.

Step 3: Purification & Workup

  • Evaporate DMF under reduced pressure.

  • Resuspend residue in 0.1% Trifluoroacetic acid (TFA) in water.

  • Purification: Semi-preparative HPLC using a C18 column.

    • Gradient: 5% to 60% Acetonitrile in water (+0.1% TFA) over 30 minutes.

    • Detection: UV at 310 nm (characteristic of the coumaroyl moiety).

Analytical Validation Data
ParameterExpected Value/ObservationMethod
Precursor Ion

495.3

(for bis-conjugate)
ESI-MS (Positive Mode)
Fragment Ion 1

147 (Coumaroyl moiety)
MS/MS (CID)
Fragment Ion 2

119 (Loss of CO from coumaroyl)
MS/MS (CID)
UV

290-315 nmUV-Vis Spectroscopy

NMR

6.8-7.5 (Aromatic doublets),

6.4/7.4 (Vinyl protons)
500 MHz NMR (

-DMSO)

Part 4: Biological Significance & Drug Development

Plant Defense Mechanism

In plants,


-coumaroylspermine is not merely structural.[2][3][5] Upon pathogen attack (e.g., Botrytis cinerea), the soluble pool of these amides is rapidly mobilized. They act as substrates for peroxidases, which cross-link them into the cell wall, creating a physical barrier that is resistant to microbial cellulases.
Pharmacological Lead: The Serotonin Connection

Recent studies (e.g., on Carthamus tinctorius) have isolated complex coumaroyl-spermidine/spermine analogs that exhibit potent Serotonin Transporter (SERT) inhibition .

  • Mechanism: The polyamine backbone mimics the protonated amine of serotonin, while the coumaroyl aromatic rings interact with the hydrophobic pockets of the transporter.

  • Therapeutic Potential: Unlike SSRIs, these compounds offer a novel scaffold for antidepressant development, potentially with different side-effect profiles due to their distinct binding kinetics.

Experimental Workflow: Extraction & Analysis

Workflow Sample Plant Tissue / Synth Product Extract Extraction (80% MeOH + 0.1% Formic Acid) Sample->Extract Homogenize Filter Filtration (0.22 µm) Extract->Filter Remove Debris LC LC Separation (C18 Column) Filter->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Elute Data Quantification & ID MS->Data Analyze

Caption: Standardized workflow for the extraction and mass spectrometric identification of p-coumaroylspermine.

References

  • Roumani, M., et al. (2025). "

    
    -Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities." Molecules. Link
    
  • Grienenberger, E., et al. (2009). "Polyamines are linked to hydroxycinnamic acids through BAHD acyltransferases in Arabidopsis." Plant Physiology. Link

  • Zhao, G., et al. (2009).[6] "A novel compound N(1),N(5)-(Z)-N(10)-(E)-tri-p-coumaroylspermidine isolated from Carthamus tinctorius L. and acting by serotonin transporter inhibition."[6] European Neuropsychopharmacology.[6] Link

  • Elejalde-Palmett, C., et al. (2021). "Sclerotinia sclerotiorum Infection Triggers Changes in Primary and Secondary Metabolism in Arabidopsis thaliana."[3] Phytopathology. Link

  • Macoy, D.M., et al. (2015). "Plant Phenolamides: Biosynthesis, Transport and Physiological Roles." Journal of Plant Physiology. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Extraction and Purification of p-Coumaroylspermine from Plant Material

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, field-proven methodology for the extraction, purification, and quantification of p-coumaroylspermine, a bioactive polyami...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven methodology for the extraction, purification, and quantification of p-coumaroylspermine, a bioactive polyamine conjugate, from plant tissues. p-Coumaroylspermine and related hydroxycinnamic acid amides (HCAAs) are of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide from raw plant material to a highly purified compound suitable for downstream applications. The methodology emphasizes scientific causality, ensuring that each step is understood in the context of the target molecule's physicochemical properties. The protocol integrates solid-liquid extraction, liquid-liquid partitioning, solid-phase extraction (SPE), and preparative high-performance liquid chromatography (HPLC) for a robust and reproducible workflow.

Introduction: The Significance of p-Coumaroylspermine

p-Coumaroylspermine is a naturally occurring spermine alkaloid, a type of phenolamide found across the plant kingdom.[4][5][6] These molecules are conjugates of a polyamine (spermine) and a hydroxycinnamic acid (p-coumaric acid). In plants, they play crucial roles in development, defense against pathogens, and resistance to abiotic stress.[1][4] For biomedical researchers, their appeal lies in a wide spectrum of pharmacological activities.[3][5] The structural combination of the polycationic spermine backbone and the phenolic p-coumaroyl moiety results in a molecule with unique properties and potent bioactivity. The successful isolation of p-coumaroylspermine is the foundational step for investigating its therapeutic potential, elucidating its mechanism of action, and developing new pharmaceutical agents.

The challenge in isolating p-coumaroylspermine lies in its separation from a complex matrix of other plant secondary metabolites. This protocol is designed to systematically remove interfering compounds based on polarity and chemical properties, culminating in a highly purified final product.

Overall Experimental Workflow

The entire process, from sample preparation to final analysis, is a multi-stage workflow designed to progressively enrich the concentration and purity of p-coumaroylspermine.

Extraction_Workflow Plant Plant Material (e.g., leaves, seeds) Prep Sample Preparation (Drying & Grinding) Plant->Prep Lyophilization Extract Solid-Liquid Extraction (80% Methanol) Prep->Extract Maceration Filter Filtration & Concentration (Rotary Evaporation) Extract->Filter Remove Marc Partition Liquid-Liquid Partitioning (vs. n-Hexane) Filter->Partition Remove Lipids SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Partition->SPE Cleanup & Concentrate HPLC Preparative HPLC (Reversed-Phase C18) SPE->HPLC High-Purity Fractionation Pure Purified p-Coumaroylspermine HPLC->Pure Analysis Analysis & Verification (LC-MS, NMR) Pure->Analysis Structure & Purity Check

Caption: High-level workflow for p-Coumaroylspermine isolation.

Materials and Reagents

Item Specification Purpose
Plant MaterialDried and finely powderedSource of p-coumaroylspermine
Methanol (MeOH)HPLC GradeExtraction & chromatography mobile phase
WaterDeionized or Milli-QExtraction & chromatography mobile phase
n-HexaneACS Grade or higherRemoval of non-polar impurities
Acetonitrile (ACN)HPLC GradeChromatography mobile phase
Formic Acid (FA)LC-MS GradeMobile phase modifier
Solid-Phase Extraction (SPE)C18 bonded silica, e.g., 500 mg, 6 mLSample cleanup and concentration
Preparative HPLC ColumnC18, e.g., 10 µm, 250 x 21.2 mmHigh-purity separation
Analytical HPLC ColumnC18, e.g., 5 µm, 250 x 4.6 mmPurity analysis and quantification
Standardp-Coumaroylspermine (if available)HPLC retention time marker & quantification

Detailed Experimental Protocols

PART 1: Sample Preparation

The primary objective here is to maximize the surface area of the plant material and remove water, which can interfere with extraction efficiency and promote enzymatic degradation of the target compound.

  • Harvesting : Collect fresh plant material (e.g., leaves, seeds, or roots, depending on the plant species).

  • Cleaning : Gently wash the material with deionized water to remove debris and dirt. Pat dry.

  • Drying : Freeze-dry (lyophilize) the material until a constant weight is achieved. This is the preferred method as it preserves the chemical integrity of thermolabile compounds. Alternatively, oven-dry at a low temperature (40-50 °C).

  • Grinding : Pulverize the dried plant material into a fine powder (e.g., using a grinder or mortar and pestle). Store the powder in an airtight container at -20 °C until extraction.

PART 2: Solid-Liquid Extraction

This step uses a polar solvent to draw the target metabolites out of the plant cells. A hydroalcoholic solvent is ideal for p-coumaroylspermine, which possesses both polar (amine groups) and moderately non-polar (aromatic ring) characteristics.

  • Maceration : Weigh 10 g of the dried plant powder and place it in a flask. Add 100 mL of 80% aqueous methanol (80:20 MeOH:Water, v/v).[4] This method is a form of solid-liquid extraction widely used for natural products.[7][8]

  • Incubation : Seal the flask and allow it to macerate for 24 hours at room temperature with continuous gentle agitation on an orbital shaker.

  • Filtration : Filter the mixture through Whatman No. 1 filter paper to separate the extract (filtrate) from the solid plant residue (marc).

  • Re-extraction : Transfer the marc back to the flask and repeat the extraction process (steps 1-3) two more times to ensure exhaustive extraction.

  • Pooling : Combine the filtrates from all three extraction cycles.

  • Concentration : Concentrate the pooled extract under reduced pressure using a rotary evaporator at 40 °C until all methanol is removed, leaving a concentrated aqueous residue.

PART 3: Purification via Liquid-Liquid Partitioning & SPE

This two-stage process first removes highly non-polar compounds and then uses SPE for a more refined cleanup and concentration.

A. Liquid-Liquid Partitioning

  • Re-suspension : Re-suspend the aqueous residue from the previous step in 50 mL of deionized water.

  • Defatting : Transfer the aqueous suspension to a separatory funnel and add 50 mL of n-hexane. Shake vigorously for 2 minutes and allow the layers to separate.

  • Collection : Drain the lower aqueous layer into a clean flask. The upper n-hexane layer, containing chlorophyll, lipids, and other non-polar contaminants, should be discarded. Repeat this washing step two more times. The target compound, p-coumaroylspermine, remains in the aqueous phase due to its polarity.

B. Solid-Phase Extraction (SPE)

SPE is a highly effective technique for purifying and concentrating analytes from complex mixtures.[9][10] A reversed-phase C18 sorbent is used to retain p-coumaroylspermine via hydrophobic interactions with its p-coumaroyl group.

  • Conditioning : Condition a C18 SPE cartridge by passing 10 mL of methanol, followed by 10 mL of deionized water. Do not let the cartridge run dry. This step activates the C18 stationary phase.[11]

  • Loading : Slowly load the entire aqueous extract from the partitioning step onto the SPE cartridge.

  • Washing : Wash the cartridge with 20 mL of deionized water to elute highly polar impurities like sugars and salts.

  • Elution : Elute the retained compounds using a stepwise methanol gradient.

    • Pass 10 mL of 20% aqueous methanol. Discard this fraction.

    • Pass 15 mL of 80% aqueous methanol. Collect this fraction , which should contain the p-coumaroylspermine.

    • Pass 10 mL of 100% methanol. Collect this fraction separately.

  • Drying : Evaporate the solvent from the collected 80% methanol fraction to dryness under a stream of nitrogen or using a rotary evaporator. The resulting residue is the semi-purified extract.

PART 4: High-Purity Isolation via Preparative HPLC

For obtaining research-grade p-coumaroylspermine, preparative HPLC is the definitive step. This separates the target compound from other closely related HCAAs.

  • Sample Preparation : Re-dissolve the dried residue from the SPE step in a small volume (1-2 mL) of the initial HPLC mobile phase (e.g., 95:5 Water:ACN with 0.1% FA). Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions :

    • Column : Reversed-Phase C18 (e.g., 250 x 21.2 mm, 10 µm).

    • Mobile Phase A : Water with 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid. The acidic modifier is crucial for protonating the amine groups on the spermine moiety, ensuring good peak shape.

    • Detection : UV/Vis Diode Array Detector (DAD) at 310 nm, the characteristic absorbance maximum for the p-coumaroyl chromophore.

  • Gradient Elution : Develop a gradient method to separate the compounds. An example is provided below.

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
095515
595515
35505015
4059515
4559515
5095515
  • Fraction Collection : Monitor the chromatogram and collect the eluent corresponding to the peak of interest. If a standard is available, its retention time will confirm the target peak.

  • Purity Confirmation : Re-inject a small aliquot of the collected fraction into an analytical HPLC system to confirm its purity (>95%).

  • Final Preparation : Pool the pure fractions and remove the solvent via lyophilization to obtain the purified p-coumaroylspermine as a powder.

Analytical Verification and Quantification

Final verification is essential for confirming the identity and determining the concentration of the isolated compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the gold standard for confirmation. The analysis will provide the retention time, the accurate mass of the parent ion ([M+H]⁺), and characteristic fragmentation patterns, which together provide unambiguous identification of p-coumaroylspermine.

  • Nuclear Magnetic Resonance (NMR) : For complete structural elucidation, ¹H and ¹³C NMR spectroscopy should be performed on the purified compound.

  • Quantitative Analysis : Using an analytical HPLC-DAD system, a calibration curve can be constructed by injecting known concentrations of a pure p-coumaroylspermine standard.[12][13] The concentration in any given extract can then be determined by comparing its peak area to this standard curve.

Conclusion

This application note details a robust and logical workflow for the extraction and purification of p-coumaroylspermine from complex plant matrices. By employing a sequence of techniques that leverage the molecule's unique physicochemical properties, this protocol enables the isolation of a high-purity compound suitable for rigorous scientific investigation. The emphasis on the rationale behind each step provides researchers with the flexibility to adapt the methodology to different plant species and laboratory scales, thereby accelerating research into the promising therapeutic applications of this important natural product.

References

  • AgEcon Search. (2025). polyamine analyses of seed plant organs of crops, vegetables and fruit/flowering trees in.
  • MDPI. (n.d.). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi.
  • MDPI. (n.d.). High-Pressure Extraction Techniques for Efficient Recovery of Flavonoids and Coumarins from Flower Seeds.
  • PMC. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes.
  • MDPI. (n.d.). p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities.
  • PubMed Central. (2025). p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities.
  • PubMed Central. (n.d.). High Throughput Extraction of Plant, Marine and Fungal Specimens for Preservation of Biologically Active Molecules.
  • ResearchGate. (2025). (PDF) p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities.
  • NIH. (n.d.). Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.).
  • MDPI. (n.d.). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography.
  • PubMed Central. (n.d.). Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato.
  • MDPI. (n.d.). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.).
  • ResearchGate. (2025). (PDF) Optimization of Solid-Phase Extraction for the Liquid Chromatography—Mass Spectrometry Analysis of Harpagoside, 8-para-Coumaroyl Harpagide, and Harpagide in Equine Plasma and Urine.
  • PubMed. (2022). The untapped potential of spermidine alkaloids: Sources, structures, bioactivities and syntheses.
  • PubMed. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography.
  • Nature. (n.d.). spermidine and spermine alkaloids: Occurrence and pharmacological effects.
  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
  • MDPI. (n.d.). Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases.
  • YouTube. (2016). Sample Prep -Solid Phase Extraction - Fundamentals.
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.

Sources

Application

In Vitro Bioactivity of p-Coumaroylspermine: A Senior Application Scientist's Guide to Assay Selection and Protocol Design

Introduction: Unveiling the Therapeutic Potential of p-Coumaroylspermine p-Coumaroylspermine is a naturally occurring polyamine conjugate that has garnered significant interest within the scientific community for its pot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of p-Coumaroylspermine

p-Coumaroylspermine is a naturally occurring polyamine conjugate that has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the phenolamide family, it is characterized by a p-coumaric acid moiety linked to a spermine backbone. This unique structure confers a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This comprehensive guide provides detailed application notes and protocols for the in vitro evaluation of p-Coumaroylspermine's bioactivity, designed for researchers, scientists, and drug development professionals. The following sections will delve into the core principles and methodologies for accurately assessing its therapeutic potential.

I. Assessing Antioxidant Capacity: A Multi-faceted Approach

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions. The antioxidant potential of p-Coumaroylspermine can be rigorously evaluated using a panel of in vitro assays, each providing a unique insight into its radical scavenging and reducing capabilities. The antioxidant activity of related polyamine conjugates has been documented, suggesting the potential for p-Coumaroylspermine in this regard.[3][4][5]

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger. The principle lies in the reduction of the stable DPPH radical, which is a deep violet color, to the non-radical form, DPPH-H, which is a pale yellow. The degree of discoloration is directly proportional to the antioxidant activity of the sample.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of p-Coumaroylspermine in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

    • Prepare a series of dilutions of the p-Coumaroylspermine stock solution to determine the IC50 value.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of p-Coumaroylspermine or the positive control to the wells.

    • For the blank, add 100 µL of the solvent used to dissolve the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of scavenging activity against the concentration of p-Coumaroylspermine to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed ABTS•+ solution is blue-green, and in the presence of an antioxidant, it is reduced to its colorless neutral form. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol: ABTS Radical Cation Decolorization Assay

  • Reagent Preparation:

    • Prepare a 7 mM stock solution of ABTS and a 2.45 mM stock solution of potassium persulfate.

    • To generate the ABTS•+ radical cation, mix the ABTS and potassium persulfate stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of various concentrations of p-Coumaroylspermine or a positive control (Trolox) to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using the same formula as the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

Antioxidant Assay Principle Typical Concentration Range for p-Coumaroylspermine Analogs (µM) Positive Control
DPPH Hydrogen atom transfer10 - 100Ascorbic Acid, Trolox
ABTS Electron transfer5 - 50Trolox

II. Probing Anti-Inflammatory Effects: From Enzyme Inhibition to Cellular Responses

Chronic inflammation is a hallmark of many diseases. p-Coumaroylspermine and related phenolamides have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[2][6][7] In vitro assays can elucidate the mechanisms by which p-Coumaroylspermine exerts its anti-inflammatory effects.

A. Inhibition of Pro-Inflammatory Enzymes: COX-2 and 5-LOX

Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. Inhibition of these enzymes is a common strategy for anti-inflammatory drug development.

Protocol: COX-2 and 5-LOX Inhibition Assays

  • Enzyme Source: Commercially available purified COX-2 and 5-LOX enzymes can be used.

  • Substrate: Arachidonic acid is the natural substrate for both enzymes.

  • Detection: The activity of COX-2 can be measured by quantifying the production of prostaglandin E2 (PGE2) using an ELISA kit. The activity of 5-LOX can be determined by measuring the formation of leukotriene B4 (LTB4) using an ELISA kit.

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of p-Coumaroylspermine or a known inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX) for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Stop the reaction after a defined period.

    • Measure the amount of PGE2 or LTB4 produced.

    • Calculate the percentage of inhibition and determine the IC50 value.

B. Cellular Assays for Inflammatory Mediators: Nitric Oxide (NO) and Prostaglandin E2 (PGE2)

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a widely used in vitro model to study inflammation.[2][8] Upon stimulation with LPS, these cells produce high levels of inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), through the induction of inducible nitric oxide synthase (iNOS) and COX-2, respectively.[9][10]

Protocol: Inhibition of NO and PGE2 Production in RAW 264.7 Cells

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of p-Coumaroylspermine for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the amount of nitrite, a stable product of NO.

  • Prostaglandin E2 (PGE2) Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 using a commercially available ELISA kit according to the manufacturer's instructions.[1]

  • Data Analysis:

    • Calculate the percentage of inhibition of NO and PGE2 production compared to the LPS-stimulated control.

    • Determine the IC50 values.

C. Elucidating the Mechanism: NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[11] Its activation leads to the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[12][13] Investigating the effect of p-Coumaroylspermine on the NF-κB pathway can provide crucial mechanistic insights.

NF_kB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Transcription pCoumaroylspermine p-Coumaroylspermine pCoumaroylspermine->IKK Inhibition

Caption: p-Coumaroylspermine's potential anti-inflammatory mechanism via NF-κB inhibition.

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection:

    • Use a cell line such as HEK293 or RAW 264.7.

    • Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.[14][15][16][17]

  • Cell Treatment and Lysis:

    • After transfection, treat the cells with p-Coumaroylspermine followed by stimulation with an NF-κB activator like TNF-α or LPS.

    • Lyse the cells to release the luciferases.

  • Luciferase Assay:

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of NF-κB activity.

III. Investigating Anticancer Properties: From Cytotoxicity to Apoptosis Induction

The potential of p-Coumaroylspermine as an anticancer agent can be explored through a series of in vitro assays that assess its effects on cancer cell viability, proliferation, and the induction of programmed cell death (apoptosis).

A. Assessing Cytotoxicity: MTT and SRB Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are colorimetric methods used to determine cell viability and proliferation. The MTT assay measures the metabolic activity of cells, while the SRB assay quantifies total cellular protein content.

Protocol: MTT Assay

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to attach.[18][19][20]

    • Treat the cells with various concentrations of p-Coumaroylspermine for 24, 48, or 72 hours.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4][14]

Anticancer Assay Principle Relevant Cancer Cell Lines Positive Control
MTT Assay Measures mitochondrial dehydrogenase activityHeLa, MCF-7, A549, PC-3Doxorubicin, Cisplatin
SRB Assay Quantifies total cellular proteinSame as MTTDoxorubicin, Cisplatin
B. Detecting Apoptosis: Annexin V/PI Staining and Caspase Activity Assays

Apoptosis is a crucial mechanism by which anticancer agents eliminate cancer cells.[6] The induction of apoptosis by p-Coumaroylspermine can be confirmed using several assays.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment:

    • Treat cancer cells with p-Coumaroylspermine at its IC50 concentration for a specified time.

  • Cell Staining:

    • Harvest the cells and resuspend them in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[21][22][23]

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[24][25][26] Its activity can be measured using a colorimetric or fluorometric assay.

  • Cell Lysis:

    • Treat cells with p-Coumaroylspermine and then lyse the cells to release the cellular contents.

  • Caspase-3 Assay:

    • Add a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to the cell lysate.

    • Incubate to allow the cleavage of the substrate by active caspase-3.

  • Data Acquisition:

    • Measure the absorbance (405 nm) or fluorescence (Ex/Em = 380/460 nm) to quantify the amount of cleaved substrate.

  • Data Analysis:

    • Compare the caspase-3 activity in treated cells to that in untreated cells.

C. Unraveling the Molecular Mechanism: PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth.[25][27][28] Its dysregulation is a common feature of many cancers. Investigating the effect of p-Coumaroylspermine on this pathway can provide valuable insights into its anticancer mechanism.

PI3K_AKT_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival pCoumaroylspermine p-Coumaroylspermine pCoumaroylspermine->PI3K Inhibition

Caption: Potential mechanism of p-Coumaroylspermine's anticancer activity via PI3K/AKT pathway inhibition.

Protocol: Western Blot Analysis of PI3K/AKT Pathway Proteins

  • Protein Extraction:

    • Treat cancer cells with p-Coumaroylspermine for various time points.

    • Lyse the cells and extract the total protein.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the PI3K/AKT pathway, such as phosphorylated AKT (p-AKT), total AKT, phosphorylated mTOR (p-mTOR), and total mTOR.[1][29][30][31]

  • Detection and Analysis:

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the effect of p-Coumaroylspermine on the phosphorylation and expression levels of the target proteins.

IV. Conclusion and Future Directions

The in vitro assays detailed in this guide provide a robust framework for the comprehensive evaluation of the antioxidant, anti-inflammatory, and anticancer bioactivities of p-Coumaroylspermine. By employing a multi-assay approach, researchers can gain a deeper understanding of its therapeutic potential and underlying mechanisms of action. Future studies should focus on validating these in vitro findings in relevant in vivo models to further elucidate the pharmacological profile of p-Coumaroylspermine and pave the way for its potential development as a novel therapeutic agent.

V. References

  • Spermidine, a natural polyamine, has potent antioxidant, anti-inflammatory, and autophagy-promoting properties. In ovaries, it enhances antioxidant enzymes (SOD, CAT), lowers lipid peroxidation (MDA), and reduces follicular atresia and apoptosis, while upregulating Beclin-1 and LC3 and decreasing p62, indicating restored autophagic flux.

  • Polyamines (PAs) are involved in regulation of cell growth and cellular survival by interacting with processes like translation, transcription or ion transport. It is described that polyamines can induce apoptosis in mesenchymal cell lines.

  • This suggests that the present new coumarin compounds may induce apoptosis in breast cancer cells by altering some apoptosis-related genes that may play a chemotherapeutic role in breast cancer therapy in the future.

  • Wu, T., Zang, X., He, C., & Liu, J. (2020). Spermidine Modify Antioxidant Activity in Cucumber Exposed to Salinity Stress. Plants, 9(4), 453.

  • Chronic inflammation is a key contributor to the development and progression of numerous chronic diseases... Polyphenols... modulate inflammatory pathways, such as nuclear factor-κB and mitogen-activated protein kinase, reduce oxidative stress, and inhibit pro-inflammatory cytokines.

  • The role of glucosylceramide synthase (GCS) in regulating ceramide-induced apoptosis has been widely studied. The purpose of this investigation was to evaluate the role of P-glycoprotein (P-gp) in regulating ceramide cytotoxicity by using C6-ceramide. To accomplish this, we employed HeLa cells with...

  • Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice injected with SCARA5 overexpression or knockdown cells.

  • N-(p-Coumaroyl) serotonin (CS) is known to have anti-inflammatory effects. The present study aimed to explore the anti-inflammatory effects of CS on lipopolysaccharide (LPS)-induced inflammatory responses in macrophages and lung epithelial cells.

  • Pycnogenol supplementation inhibited 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) gene expression and phospholipase A2 (PLA2) activity.

  • The effects of exogenous spermidine and dicyclohexylamine (DCHA, spermidine synthesis inhibitor) on the antioxidative system and energy status of germinating mung bean were investigated. Results showed that exogenous spermidine increased the content of total phenolic and ascorbic acid and the antioxidative activity...

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Inflammation is a dysregulated immune response characterized by an excessive release of proinflammatory mediators, such as cytokines and prostanoids, leading to tissue damage and various pathological conditions.

  • Polyamines possess anti-inflammatory activity in acute and chronic inflammation which can be attributed to their anti-oxidant and /or lysosomal stabilization properties.

  • Inhibition of iNOS and COX-2 protein expression by Cinnamomum cassia constituents (cinnamic aldehyde, cinnamic alcohol, cinnamic acid, and coumarin) in LPS-stimulated RAW264.7 cells.

  • Berries are a rich source of phytochemicals, especially phenolics well known for protective activity against many chronic diseases... Berry phenolic and volatile extracts were evaluated for an anti-inflammatory effect using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells by measuring levels of pro-inflammatory cytokines and the nuclear factor-kappa B (NF-κB) signaling pathway.

  • BPS Bioscience. (n.d.). NF-κB Luciferase-eGFP Reporter HEK293 Cell Line. Retrieved from [Link]

  • Inhibition of the PI3K-Akt pathway reduces macrophage TNF-alpha production in response to titanium particles with adherent endotoxin and endotoxin-free particles in vitro.

  • Spermidine stands out in the fight against inflammation due to its multifaceted approach. It modulates immune responses, promotes cellular cleanup, and protects against oxidative stress, making it a versatile tool.

  • In this study a series of curcumin analogues were evaluated for their ability to inhibit the activation of NF-κΒ, a transcription factor at the crossroads of cancer-inflammation.

  • Western blot analysis confirmed an increase in phosphorylation of AKT on Ser473 in U-87 glioblastoma cells, A2780 ovarian cancer cells, and H1299 lung cancer cells.

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chemotherapy has been a standard intervention for a variety of cancers to impede tumor growth, mainly by inducing apoptosis. However, development of resistance to this regimen has led to a growing interest and demand for drugs targeting alternative cell death modes, such as paraptosis.

  • The primary flavonoid in WBE, kaempferol, has been shown to inhibit NF-κB and STAT3 signaling, two key pathways that control the transcription of IL-1β, IL-6, and TNF-α.

  • The effects of Pd(II) complex treatment on the HeLa cancer cells are presented in Figure 2. The survival rate of cells decreased to 78% compared to the control after Pd(II) treatment at a concentration of 85.76 µmol/L, which demonstrates rather low cytotoxicity of the Pd(II) complex on this tumour cell line...

  • Reporter genes are valuable tools for studying gene expression... Here we show how the DuoLuc reporter assay and SpectraMax iD5 reader are used to detect nuclear factor-κB (NF-κB) activation in a mammalian cell model.

  • p-Coumaric acid (p-CA), which was widely found in nutritious plant foods, has various anti-inflammatory effects in vivo. In order to clarify the anti-inflammatory mechanisms, the effects on lipopolysaccharide (LPS)-stimulated inflammatory responses in RAW264.7 macrophage cells were examined...

  • Poncirin reduced lipopolysaccharide (LPS)-induced protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and the mRNA expressions of iNOS, COX-2, tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in a concentration-dependent manner...

  • NF-kB and AP-1 pathway luciferase reporter assays. RAW264.7 cells were transiently co-transfected with pNFkB-Luc (a) or pAP1-Luc (b) and pRL-TK using Lipofectamine TM 2000 Transfection Reagent.

  • Caspase-3 is a well-described protease with many roles that impact the fate of a cell. During apoptosis, caspase-3 acts as an executioner caspase with important proteolytic functions that lead to the final stages of programmed cell death.

  • Tormentic acid (TA), a plant-derived pentacyclic triterpene, exhibits antioxidant and anti-inflammatory potential, yet the pharmacological effects of its 3-O-trans-p-coumaroyl ester (trans-TACE) remain underexplored.

  • Polyphenols like quercetin and catechins work by balancing pro- and anti-inflammatory cytokines production; they enhance IL-10 release while inhibit TNFα and IL-1β.

  • The synergic effects of Ral and Res through increased ratio of Bcl2/Bax and expressions of p53, caspase-3 and caspase-8 genes indicating a better therapeutic effect on breast cancer cells relative to each drug alone.

  • Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

  • Lipopolysaccharide (LPS), a component from the cell walls of gram-negative bacteria is one of the most powerful activators of macrophages and involves the production of pro-inflammatory cytokines. Therefore, inhibition of NO production in LPS-stimulated RAW 264.7 cells is one of the possible ways to screen various anti-inflammatory drugs.

  • Inhibition of the PI3K-Akt pathway reduces macrophage TNF-alpha production in response to titanium particles with adherent endotoxin and endotoxin-free particles in vitro.

  • The biological application of nanoparticles (NPs) is a rapidly developing area of nanotechnology that raises new possibilities in the treatment of human cancers. The cytotoxicity was evaluated by MTT and LDH assays.

  • In Italy, a chloroform extract of P. bituminosa leaves, shoots, and roots demonstrated cytotoxic activity against HeLa cells, with the highest cytotoxicity observed in the shoots.

  • The current study provides evidence that proguanil induces apoptosis in breast cancer cells through the activation of the mitochondrial death pathway.

  • Western blotting analysis of PI3K and Akt in PD- and CTX-treated cells.

  • The Annexin V/ PI protocol is a commonly used approach for studying apoptotic cells. PI is used more often than other nuclear stains because it is economical, stable and a good indicator of cell viability, based on its capacity to exclude dye in living cells.

  • Inhibition of p-65, COX-2, iNOS and Cytokine Inflammation Signaling Pathway by Purified isoorientin from Oplismenus undulatifolius on Pro-inflammatory Responses.

  • AMSBIO. (n.d.). NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]

  • Western Blot. To validate the expression blockade of AKT and pAKT under capivasertib treatment, a Western blot analysis was performed. PeCa cell lines were incubated in the absence or the presence of 20 mol/L capivasertib for 72 h.

  • Elabscience. (n.d.). Caspase Assay Kits. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Leveraging p-Coumaroylspermine as a Potent Antioxidant in Research and Drug Development

I. Introduction: The Emerging Potential of p-Coumaroylspermine In the continuous search for novel therapeutic agents, natural products remain a cornerstone of drug discovery. Among these, phenolic compounds are of signif...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Emerging Potential of p-Coumaroylspermine

In the continuous search for novel therapeutic agents, natural products remain a cornerstone of drug discovery. Among these, phenolic compounds are of significant interest due to their well-documented antioxidant properties. p-Coumaroylspermine is a naturally occurring conjugate of a phenolic acid (p-coumaric acid) and a polyamine (spermine). This unique structure confers a multifaceted antioxidant capacity, making it a compelling candidate for further investigation in the fields of cellular biology, pharmacology, and drug development.

The p-coumaroyl moiety, a derivative of cinnamic acid, is known to mitigate the peroxidation of low-density lipoproteins (LDL) and may reduce the risk of certain cancers.[1] The spermine component, a biogenic polyamine, is intrinsically involved in cellular processes and has been shown to protect cells from oxidative damage.[2] The conjugation of these two molecules suggests a synergistic antioxidant potential, targeting oxidative stress through multiple mechanisms. This guide provides a comprehensive overview of the mechanisms of action of p-coumaroylspermine and detailed protocols for evaluating its antioxidant efficacy.

II. Mechanism of Antioxidant Action: A Dual-Pronged Approach

The antioxidant activity of p-Coumaroylspermine is not attributed to a single mode of action but rather a combination of direct and indirect mechanisms. This dual functionality is a direct result of its hybrid chemical structure.

A. Direct Radical Scavenging & Metal Ion Chelation

The primary antioxidant mechanism is direct radical scavenging. The hydroxyl group on the phenolic ring of the p-coumaroyl moiety can donate a hydrogen atom to neutralize highly reactive free radicals, such as reactive oxygen species (ROS). This process is enhanced by the potential for electron-transfer and hydrogen-atom-transfer-based multi-pathways.[3]

Simultaneously, the spermine component can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). These metal ions are known to catalyze the formation of the highly damaging hydroxyl radical via the Fenton reaction. By sequestering these ions, p-coumaroylspermine can prevent the initiation of these damaging chain reactions.

G cluster_0 p-Coumaroylspermine cluster_1 Antioxidant Mechanisms p-Coumaroyl_Moiety p-Coumaroyl Moiety (Phenolic Ring) Radical_Scavenging Direct Radical Scavenging (H+ Donation) p-Coumaroyl_Moiety->Radical_Scavenging Enables Spermine_Moiety Spermine Moiety (Polyamine Chain) Metal_Chelation Metal Ion Chelation (e.g., Fe²⁺, Cu²⁺) Spermine_Moiety->Metal_Chelation Enables Neutralized_Molecule Neutralized Molecule Radical_Scavenging->Neutralized_Molecule Converts Inactive_Metal Inactive Metal Complex Metal_Chelation->Inactive_Metal Forms ROS Reactive Oxygen Species (ROS) ROS->Radical_Scavenging Reacts with

Caption: Dual antioxidant mechanisms of p-Coumaroylspermine.

B. Modulation of Endogenous Antioxidant Pathways

Beyond direct action, polyamines like spermidine (a precursor to spermine) can influence cellular signaling pathways involved in the oxidative stress response.[2] There is evidence that spermidine can activate the Keap1-Nrf2-ARE antioxidant signaling pathway.[2] This pathway upregulates the expression of several endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and catalase (CAT).[2] By promoting the cell's own defense mechanisms, p-coumaroylspermine may offer prolonged protection against oxidative insults.

III. In Vitro Evaluation of Antioxidant Activity: Standardized Protocols

To quantify the antioxidant potential of p-coumaroylspermine, a series of standardized in vitro assays are recommended. The following protocols are designed for accuracy and reproducibility in a research setting.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4] The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from deep violet to pale yellow.[4]

Materials:

  • p-Coumaroylspermine

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (99.5%)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

  • Ultrasonic cleaner

Protocol:

  • Preparation of DPPH Working Solution:

    • Prepare a 0.4 mM solution of DPPH in methanol or ethanol.[5] It may be necessary to use an ultrasonic cleaner to fully dissolve the DPPH reagent.[6]

    • The solution should be freshly prepared and protected from light.

  • Sample and Standard Preparation:

    • Prepare a stock solution of p-coumaroylspermine in the same solvent used for the DPPH solution.

    • Create a series of dilutions of the p-coumaroylspermine stock solution.

    • Prepare a similar dilution series for the Trolox positive control.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the sample or standard dilution.

    • Add 100 µL of the DPPH working solution to each well.[6]

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature (25°C) for 30 minutes.[6]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[6]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[6]

G start Start prep_dpph Prepare 0.4 mM DPPH Solution start->prep_dpph prep_samples Prepare Serial Dilutions of p-Coumaroylspermine & Trolox prep_dpph->prep_samples plate_loading Add 100 µL Sample/Standard to 96-well Plate prep_samples->plate_loading add_dpph Add 100 µL DPPH Solution to each Well plate_loading->add_dpph incubate Incubate 30 min at 25°C in Dark add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs analyze Calculate % Inhibition and IC₅₀ Value read_abs->analyze end_process End analyze->end_process

Sources

Application

Application Notes &amp; Protocols: Investigating p-Coumaroylspermine as a Potential Therapeutic Agent

Abstract p-Coumaroylspermine is a naturally occurring polyamine conjugate that has garnered significant scientific interest for its diverse biological activities. This document provides a comprehensive guide for research...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

p-Coumaroylspermine is a naturally occurring polyamine conjugate that has garnered significant scientific interest for its diverse biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of p-coumaroylspermine as a potential therapeutic agent. We delve into its mechanisms of action, focusing on its antioxidant, anti-proliferative, and neuroprotective properties. Detailed, step-by-step protocols for foundational in vitro assays are provided to enable rigorous evaluation of its therapeutic potential. This guide is designed to be a practical resource, explaining the causality behind experimental choices and providing a framework for reproducible and reliable data generation.

Introduction to p-Coumaroylspermine

p-Coumaroylspermine belongs to a class of compounds known as phenolamides or hydroxycinnamic acid amides. These molecules are formed by the conjugation of a phenolic acid (p-coumaric acid) with a polyamine (spermine). Polyamines like spermine are ubiquitous polycations essential for cell growth and proliferation, while phenolic compounds derived from the phenylpropanoid pathway are known for their roles in plant defense and their antioxidant properties in humans.[1] The unique combination of these two moieties in p-coumaroylspermine gives rise to a molecule with multifaceted therapeutic potential.

1.1 Chemical Structure and Properties

The structure consists of a spermine backbone acylated with one or more p-coumaroyl groups. The number and position of these acylations can vary, leading to a family of related compounds. Understanding the precise structure is critical, as it dictates the molecule's physicochemical properties and biological activity.

PropertyValueSource
Molecular Formula C26H38N4O4 (for di-p-coumaroylspermine)PubChem
Molecular Weight 486.6 g/mol (for di-p-coumaroylspermine)PubChem
Appearance Typically a white to off-white solidN/A
Solubility Soluble in DMSO, methanol; limited solubility in waterN/A

1.2 Overview of Therapeutic Potential

Research has highlighted several promising therapeutic avenues for p-coumaroylspermine and related compounds:

  • Anticancer: Polyamines are critical for cell proliferation, and their metabolism is often dysregulated in cancer.[2][3] Compounds that interfere with polyamine function or mimic their structure can have anti-proliferative effects. p-Coumaroylspermine has been shown to suppress the proliferation of certain cancer cell lines.[4]

  • Neuroprotection: Oxidative stress and apoptosis are key drivers of neuronal cell death in neurodegenerative diseases.[5][6] The potent antioxidant and anti-apoptotic features of the p-coumaric acid moiety suggest a neuroprotective role.[7] Novel synthetic derivatives have shown promise in protecting neuronal cells from insults like amyloid-beta, glutamate, and H2O2.[8]

  • Antioxidant and Anti-inflammatory: The p-coumaric acid component is a well-documented scavenger of free radicals.[9][10] This activity helps mitigate oxidative stress, which is implicated in a wide range of chronic diseases.[10]

Proposed Mechanisms of Action

The therapeutic effects of p-coumaroylspermine are believed to stem from a combination of mechanisms, primarily driven by its dual chemical nature.

2.1 Antioxidant Activity and ROS Scavenging

The primary antioxidant mechanism involves the phenolic hydroxyl group on the p-coumaroyl moiety. This group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions. This is a common mechanism for phenolic antioxidants.[9][10]

2.2 Modulation of Cellular Signaling

p-Coumaroylspermine and its analogues have been shown to influence key cellular signaling pathways. For instance, related compounds can modulate the mitogen-activated protein kinase (MAPK) pathway and inhibit NF-κB signaling, both of which are central to inflammation and cell survival.[11][12] Additionally, some polyamine amides act as antagonists for receptors like the neurokinin-1 (NK1) receptor, which is involved in cancer cell proliferation.[4]

pCoumaroylspermine_MoA cluster_cellular_effects Cellular Outcomes ROS Oxidative Stress (e.g., H₂O₂, O₂⁻) Proliferation Cell Proliferation & Survival ROS->Proliferation Promotes pCS p-Coumaroylspermine pCS->ROS Scavenges ROS NFkB NF-κB Pathway pCS->NFkB Inhibits MAPK MAPK Pathway (e.g., ERK) pCS->MAPK Modulates NK1R NK1 Receptor pCS->NK1R Antagonizes NFkB->Proliferation Promotes Inflammation Inflammatory Response NFkB->Inflammation Drives MAPK->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Inhibits NK1R->Proliferation Promotes

Caption: Proposed mechanisms of action for p-Coumaroylspermine.

Core Application Protocols

The following protocols provide a foundational framework for evaluating the therapeutic potential of p-Coumaroylspermine in a laboratory setting.

3.1 Protocol: In Vitro Evaluation of Antioxidant Activity (DPPH Assay)

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used spectrophotometric method to assess the free radical scavenging ability of a compound.[9][13] The principle is based on the reduction of the stable DPPH radical, which is deep violet, to the non-radical form, which is pale yellow. The degree of discoloration is proportional to the antioxidant activity. This is an essential first-pass screen for any compound with a proposed antioxidant effect.

Materials:

  • p-Coumaroylspermine (or test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader (capable of reading absorbance at ~517 nm)

  • DMSO

Procedure:

  • Preparation of Solutions:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C. Causality: Methanol is used as it readily dissolves both DPPH and many organic test compounds. The solution must be kept in the dark as DPPH is light-sensitive.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of p-Coumaroylspermine in DMSO.

    • Serial Dilutions: Perform serial dilutions of the stock solution in methanol to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Positive Control: Prepare a 1 mg/mL stock of ascorbic acid and make serial dilutions in the same manner.

  • Assay Execution:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of each dilution of the test compound or positive control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Mix gently by pipetting.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes. Causality: This incubation period allows the scavenging reaction to reach a stable endpoint.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % scavenging against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the plot. A lower IC50 indicates higher antioxidant activity.

3.2 Protocol: Cell Viability and Anti-proliferative Assay (MTT Assay)

Rationale: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] Viable cells with active mitochondria contain reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[15] The intensity of the purple color is directly proportional to the number of living cells. This assay is fundamental for determining if p-Coumaroylspermine has cytotoxic or anti-proliferative effects on cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer, HCT-116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • p-Coumaroylspermine

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • DMSO (cell culture grade)

  • 96-well cell culture plate

  • Microplate reader (capable of reading absorbance at ~570 nm)

Procedure:

Caption: Experimental workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. Causality: A 24-hour pre-incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of p-Coumaroylspermine in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include "vehicle control" wells (medium with DMSO, the solvent for the compound) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope. Causality: This step relies on the metabolic activity of living cells to convert the MTT reagent.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage of the control: % Viability = (Abs_sample / Abs_control) * 100 Plot the % viability against the compound concentration to determine the IC50 value, representing the concentration that inhibits 50% of cell growth.

3.3 Protocol: Quantification in Biological Samples (Conceptual LC-MS/MS)

Rationale: To understand the pharmacokinetic and pharmacodynamic properties of p-Coumaroylspermine, a highly sensitive and specific analytical method is required to quantify it in biological matrices like plasma or tissue homogenates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its ability to separate the analyte from complex mixtures and detect it with high precision.[16][17][18]

Conceptual Framework:

  • Sample Preparation:

    • Protein Precipitation: For plasma samples, a common first step is to add a cold organic solvent (e.g., acetonitrile) to precipitate proteins, which would otherwise interfere with the analysis.

    • Liquid-Liquid or Solid-Phase Extraction: To further clean up the sample and concentrate the analyte, liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) can be employed.[19][20] An internal standard (a structurally similar molecule not present in the sample) is added at the beginning to account for extraction variability.[19]

  • Chromatographic Separation (LC):

    • The extracted sample is injected into an HPLC system.

    • A C18 reverse-phase column is typically used, which separates compounds based on their hydrophobicity.[19]

    • A mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid) is used to elute the compounds from the column. Causality: The gradient ensures that compounds with different polarities are effectively separated, and formic acid helps with ionization in the mass spectrometer.

  • Detection and Quantification (MS/MS):

    • As the analyte elutes from the LC column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

      • Q1 (First Quadrupole): Selects the specific mass-to-charge ratio (m/z) of the parent p-coumaroylspermine ion.

      • Q2 (Collision Cell): The selected parent ion is fragmented by collision with an inert gas.

      • Q3 (Third Quadrupole): Selects a specific, characteristic fragment ion for detection.

    • This parent-to-fragment transition is highly specific to the analyte, minimizing interference and allowing for accurate quantification even at very low concentrations. A standard curve is generated using known concentrations of p-coumaroylspermine to quantify the amount in the unknown biological sample.

Data Interpretation and Troubleshooting

AssayCommon PitfallRecommended Solution
DPPH Assay Compound precipitates in methanol.Test solubility in other solvents (e.g., ethanol). Ensure the final concentration of DMSO is low (<1%) in the assay well.
DPPH Assay Absorbance values are inconsistent.Ensure the DPPH solution is fresh and has been protected from light. Mix wells thoroughly after adding reagents.
MTT Assay High background in "no cell" control wells.Some compounds can directly reduce MTT. Run a parallel assay without cells to measure this chemical interference and subtract it from the cell-based results.
MTT Assay Formazan crystals do not fully dissolve.Increase shaking time/intensity after adding DMSO. Ensure all media is removed before adding DMSO, as serum proteins can interfere.[15]
LC-MS/MS Poor peak shape or low signal intensity.Optimize sample extraction to remove interfering matrix components. Adjust mobile phase composition and gradient. Optimize MS source parameters (e.g., voltages, gas flows).

Future Directions

The foundational data generated from these protocols can justify advancing the investigation of p-coumaroylspermine. Key future steps include:

  • Mechanism of Action Studies: Utilizing techniques like Western blotting, qPCR, and flow cytometry to investigate the specific effects of p-coumaroylspermine on apoptosis pathways (e.g., caspase activation), cell cycle arrest, and inflammatory signaling molecules.

  • In Vivo Efficacy: Testing the compound in animal models of relevant diseases (e.g., xenograft models for cancer, cerebral ischemia models for neuroprotection) to evaluate its therapeutic efficacy and safety profile.[6][7]

  • Pharmacokinetic Profiling: Using the developed LC-MS/MS method to perform full pharmacokinetic studies in animals to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

By following this structured approach, researchers can systematically and rigorously evaluate the therapeutic potential of p-coumaroylspermine, paving the way for its potential development as a novel therapeutic agent.

References

  • Neuroprotective effect of p-coumaric acid in rat model of embolic cerebral ischemia - PMC. PubMed Central. Available at: [Link]

  • New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer. SAGE Journals. Available at: [Link]

  • Exploring Pharmacological Potentials of p-Coumaric Acid: A Prospective Phytochemical for Drug Discovery. ResearchGate. Available at: [Link]

  • p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. PubMed Central. Available at: [Link]

  • Neuroprotective effect of antioxidant compounds - PMC. National Institutes of Health. Available at: [Link]

  • Spectroscopic studies on the antioxidant activity of p-coumaric acid. PubMed. Available at: [Link]

  • Substance P enhances the therapeutic effect of MSCs by modulating their angiogenic potential. PubMed. Available at: [Link]

  • A novel compound N(1),N(5)-(Z)-N(10)-(E)-tri-p-coumaroylspermidine isolated from Carthamus tinctorius L. and acting by serotonin transporter inhibition. PubMed. Available at: [Link]

  • Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases. PubMed Central. Available at: [Link]

  • Structure-Antioxidant Activity of p-Coumaric Acid Analogs. ResearchGate. Available at: [Link]

  • Tetra-cis/trans-Coumaroyl Polyamines as NK1 Receptor Antagonists from Matricaria chamomilla. ResearchGate. Available at: [Link]

  • A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. PubMed Central. Available at: [Link]

  • p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. MDPI. Available at: [Link]

  • Natural Antioxidant Evaluation: A Review of Detection Methods - PMC. PubMed Central. Available at: [Link]

  • Neuroprotective Effect of P-Coumaric Acid in Mice With Cerebral Ischemia Reperfusion Injuries. PubMed. Available at: [Link]

  • Polyamines and cancer: Implications for chemotherapy and chemoprevention. ResearchGate. Available at: [Link]

  • Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside. ResearchGate. Available at: [Link]

  • A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. MDPI. Available at: [Link]

  • MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. Available at: [Link]

  • Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI. Available at: [Link]

  • Neuroprotection by Drugs, Nutraceuticals and Physical Activity. MDPI. Available at: [Link]

  • LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine. PubMed. Available at: [Link]

  • Evaluating the antioxidant capacity of natural products: A review on chemical and cellular-based assays. ResearchGate. Available at: [Link]

  • Antioxidant Activity of Coumarins and Their Metal Complexes. MDPI. Available at: [Link]

  • An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. ACS Publications. Available at: [Link]

  • Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. PubMed. Available at: [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC. PubMed Central. Available at: [Link]

  • Spermidine reduces cancer-related mortality in humans - PMC. National Institutes of Health. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]

  • A novel compound, maltolyl p-coumarate, attenuates cognitive deficits and shows neuroprotective effects in vitro and in vivo dementia models. PubMed. Available at: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC. PubMed Central. Available at: [Link]

  • The Emerging Clinical Role of Spermine in Prostate Cancer. MDPI. Available at: [Link]

  • CitrusBurn Reviews 2026 – Real Experiences, Consumer Reports & What No One Tells You. European Federation of Organisations for Medical Physics. Available at: [Link]

  • LC-MS/MS method for rapid and concomitant quantification of pro-inflammatory and pro-resolving polyunsaturated fatty acid metabolites. ResearchGate. Available at: [Link]

  • Consecutive action of two BAHD acyltransferases promotes tetracoumaroyl spermine accumulation in chicory - PMC. PubMed Central. Available at: [Link]

  • Development, Tolerability and In Vitro Effectiveness of a Natural Cosmetic Formulation for Mosquito Bites. MDPI. Available at: [Link]

  • p-Coumaroyl spermidine (CHEBI:183485). EMBL-EBI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

p-Coumaroylspermine stability and degradation issues

Introduction Welcome to the technical support guide for p-coumaroylspermine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for p-coumaroylspermine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fascinating but labile molecule. p-Coumaroylspermine, a naturally occurring polyamine conjugate, possesses intriguing biological activities, including antioxidant properties.[1] However, its unique structure, featuring a phenolic ring, an amide linkage, and a polyamine chain, makes it susceptible to various degradation pathways.

This guide provides in-depth, experience-driven advice to help you anticipate, troubleshoot, and resolve stability and degradation issues, ensuring the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and stability of p-coumaroylspermine.

Q1: What are the primary chemical liabilities of the p-coumaroylspermine molecule?

A1: The instability of p-coumaroylspermine stems from three key structural features:

  • Phenolic Hydroxyl Group: The hydroxyl group on the p-coumaric acid moiety is highly susceptible to oxidation. This can lead to the formation of quinone-like structures, often resulting in sample discoloration (e.g., yellowing or browning).

  • Amide Bond: The amide linkage connecting p-coumaric acid and spermine is prone to hydrolysis, especially under strong acidic or alkaline conditions.[2][3] This cleavage results in the formation of p-coumaric acid and spermine as separate entities.

  • Polyamine Backbone: The spermine portion contains multiple amine groups that are readily protonated at physiological pH.[4] While this is crucial for its biological function, these groups can also be targets for enzymatic degradation and can influence the molecule's overall solubility and interaction with other charged molecules.

Q2: I've just received my solid p-coumaroylspermine. What are the ideal storage conditions?

A2: For long-term stability, solid p-coumaroylspermine should be stored under the following conditions:

  • Temperature: -20°C or, ideally, -80°C. Lower temperatures significantly slow down potential degradation reactions.[5]

  • Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen). This is critical to prevent oxidation of the phenolic group.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil. Phenolic compounds can be susceptible to photodegradation.[6][7]

  • Moisture: Keep in a desiccated environment to prevent hydrolysis.

Q3: My p-coumaroylspermine solution is turning yellow. What's happening and is it still usable?

A3: A yellow to brown color change is a classic indicator of oxidation at the phenolic ring. This process creates chromophoric (color-absorbing) degradation products.

  • Causality: This is often caused by exposure to oxygen (especially in solution), elevated temperatures, or high pH, which can deprotonate the phenol and make it more susceptible to oxidation.

  • Usability: The usability of the solution depends on your application. For qualitative screening, it might still provide some information. However, for quantitative studies (e.g., determining IC50 values or performing kinetic assays), the solution is compromised. The observed biological effect could be due to the degradation products, and the actual concentration of intact p-coumaroylspermine is lower than calculated. It is strongly recommended to prepare a fresh solution.

Q4: Which solvents are best for preparing stock solutions?

A4: The choice of solvent is critical for stability.

  • Recommended: DMSO or ethanol (EtOH) are generally good choices for initial stock solutions due to their ability to dissolve the compound and their lower reactivity compared to aqueous buffers.

  • Aqueous Solutions: If you must use an aqueous buffer, prepare it fresh immediately before use. Keep the pH slightly acidic (pH 4-6) to minimize both base-catalyzed hydrolysis and oxidation.[8] Solutions of the free base spermine are known to be readily oxidized, and this principle extends to its conjugates; preparing solutions in degassed water can improve stability.[4][9]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides detailed solutions to specific experimental problems and step-by-step protocols for key procedures.

Issue 1: Inconsistent Results in Cell-Based Assays

You Observe: High variability between replicate wells or between experiments performed on different days.

Potential Cause: Degradation of p-coumaroylspermine in the cell culture medium. Standard culture media are typically buffered at physiological pH (~7.4) and kept at 37°C in an oxygen-rich environment—conditions that accelerate degradation.

Troubleshooting Workflow

Start Inconsistent Assay Results CheckStock Q: Is the stock solution fresh and properly stored? Start->CheckStock PrepFreshStock A: Prepare fresh stock in DMSO/EtOH. Store at -80°C under Argon. CheckStock->PrepFreshStock No CheckDilution Q: How long before the assay is the compound diluted in media? CheckStock->CheckDilution Yes PrepFreshStock->CheckDilution SpikeImmediately A: Prepare working solutions and add to cells immediately before incubation. CheckDilution->SpikeImmediately Long delay (>30 min) RunStabilityTest A: Perform a stability study in your specific cell culture medium. CheckDilution->RunStabilityTest Short delay / Still inconsistent End Consistent Results SpikeImmediately->End AnalyzeData Analyze p-Coumaroylspermine concentration over time via HPLC. RunStabilityTest->AnalyzeData AdjustProtocol Adjust experimental timing based on stability data (e.g., shorter incubation). AnalyzeData->AdjustProtocol AdjustProtocol->End Parent p-Coumaroylspermine Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Parent->Hydrolysis Oxidation Oxidation (O₂, Light, Metal Ions) Parent->Oxidation OxidationProduct Oxidized Products (Quinone-like structures) CoumaricAcid p-Coumaric Acid Hydrolysis->CoumaricAcid Spermine Spermine Hydrolysis->Spermine Oxidation->OxidationProduct

Sources

Optimization

Technical Support Center: Troubleshooting p-Coumaroylspermine Quantification by Mass Spectrometry

Welcome to the technical support center for the quantification of p-Coumaroylspermine using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of p-Coumaroylspermine using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development and sample analysis. Here, we delve into the causality behind experimental choices and provide field-proven insights to ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is p-Coumaroylspermine and why is its quantification challenging?

A1: p-Coumaroylspermine is a polyamine conjugate, specifically a hydroxycinnamic acid amide of spermine. Its quantification by mass spectrometry can be challenging due to its polar nature, which can lead to poor retention on standard reversed-phase liquid chromatography (LC) columns. Additionally, the multiple amine groups in the spermine moiety make it susceptible to adduct formation and potential in-source fragmentation, complicating spectral interpretation and affecting quantitative accuracy. The presence of endogenous polyamines and potential matrix effects in biological samples further adds to the complexity of developing a robust analytical method.

Troubleshooting Guide

This section is structured to address specific issues you might encounter during your experiments. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Poor or No Signal Intensity for p-Coumaroylspermine

You are not observing a discernible peak for your analyte, or the signal-to-noise ratio is unacceptably low.

Possible Causes & Solutions:

  • Suboptimal Ionization: p-Coumaroylspermine, with its multiple amine groups, should ionize well in positive electrospray ionization (ESI+) mode, forming a protonated molecule [M+H]⁺.

    • Action: Confirm your mass spectrometer is operating in positive ion mode. Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your analyte.[1]

  • In-Source Fragmentation: The analyte might be fragmenting within the ion source before reaching the mass analyzer.[2] This can occur if the declustering potential or fragmentor voltage is set too high.[2]

    • Action: Infuse a standard solution of p-Coumaroylspermine and systematically reduce the declustering potential/fragmentor voltage to minimize in-source fragmentation and maximize the precursor ion signal.

  • Insufficient Sample Concentration: The concentration of your analyte in the injected sample may be below the limit of detection of the instrument.[1]

    • Action: If possible, concentrate your sample. Alternatively, consider derivatization to enhance ionization efficiency.

  • Sample Degradation: p-Coumaroylspermine may be unstable under your sample storage or processing conditions.[3][4]

    • Action: Conduct stability studies of your analyte in the sample matrix at different temperatures and for varying durations. Ensure the sample diluent is compatible and does not promote degradation.[3]

Workflow for Optimizing Signal Intensity

cluster_start Start: Low/No Signal cluster_ionization Ion Source Optimization cluster_fragmentation In-Source Fragmentation Check cluster_concentration Sample Concentration & Stability cluster_solution Resolution start Low/No Signal Observed check_ion_mode Confirm ESI+ Mode start->check_ion_mode optimize_source Optimize Source Parameters (Voltage, Temp, Gas) check_ion_mode->optimize_source infuse_std Infuse Standard Solution optimize_source->infuse_std If signal still low reduce_dp Reduce Declustering Potential infuse_std->reduce_dp check_conc Assess Sample Concentration reduce_dp->check_conc If signal still low check_stability Evaluate Analyte Stability check_conc->check_stability solution Signal Improved check_stability->solution Implement necessary changes

Caption: Troubleshooting workflow for low or no signal intensity.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Your analyte peak is not symmetrical, which can compromise integration and reduce quantitative accuracy.

Possible Causes & Solutions:

  • Poor Retention on Reversed-Phase Columns: Due to its polar nature, p-Coumaroylspermine may have insufficient interaction with C18 stationary phases, leading to early elution and poor peak shape.[5]

    • Action 1 (No Derivatization): Employ an ion-pairing agent like heptafluorobutyric acid (HFBA) in the mobile phase to improve retention.[5] However, be aware that ion-pairing agents can cause ion suppression and contaminate the mass spectrometer.[5] Adding a small percentage of an acid like propionic acid to the mobile phase can sometimes help to counteract the signal suppression caused by HFBA.[5]

    • Action 2 (Derivatization): Derivatize the amine groups of p-Coumaroylspermine with a non-polar reagent. Isobutyl chloroformate is a common choice for polyamines, as it increases hydrophobicity, leading to better retention and peak shape on C18 columns.[6][7][8][9]

  • Column Overload: Injecting too much analyte can saturate the stationary phase, resulting in peak fronting.

    • Action: Dilute your sample and reinject.

  • Secondary Interactions: The amine groups in p-Coumaroylspermine can interact with residual silanols on the silica-based column packing, causing peak tailing.

    • Action: Use a column with end-capping or a hybrid particle technology. Alternatively, adding a small amount of a competing base, like triethylamine, to the mobile phase can mitigate these interactions, but this is often not ideal for MS due to potential ion suppression. A better approach is to ensure the mobile phase pH is low (e.g., using formic acid) to keep the amines protonated and minimize secondary interactions.

  • Peak Splitting: This can be caused by a partially blocked frit, a void in the column, or injection solvent effects.[1]

    • Action: Ensure your injection solvent is of similar or weaker elution strength than your initial mobile phase. If the problem persists, try back-flushing the column or replacing it.

Table 1: Comparison of Chromatographic Strategies

StrategyProsCons
Ion-Pairing (e.g., HFBA) Improves retention of polar analytes without derivatization.Can cause significant ion suppression and requires extensive flushing of the LC-MS system.
Derivatization (e.g., Isobutyl Chloroformate) Significantly improves retention and peak shape; can increase sensitivity.Adds an extra step to sample preparation; requires careful optimization of the reaction conditions.
Alternative Column Chemistry (e.g., HILIC) Can provide good retention for polar compounds.May require different mobile phase systems and equilibration times.
Issue 3: High Variability in Results and Poor Reproducibility (Matrix Effects)

You observe inconsistent results for your quality control samples, and the accuracy and precision of your assay are outside acceptable limits. This is often attributable to matrix effects.[10][11][12]

What are Matrix Effects? Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of the analyte due to co-eluting compounds from the sample matrix.[11][12] In biological matrices like plasma or serum, phospholipids are common culprits.[10]

Diagnosing and Mitigating Matrix Effects:

  • Post-Column Infusion Analysis: This is a definitive way to identify regions of ion suppression or enhancement in your chromatogram.

    • Protocol:

      • Infuse a standard solution of p-Coumaroylspermine at a constant flow rate into the MS source.

      • Simultaneously, inject a blank, extracted matrix sample onto the LC column.

      • Monitor the signal of your analyte. Dips in the signal indicate regions of ion suppression, while spikes indicate enhancement.

  • Quantitative Assessment:

    • Protocol:

      • Prepare two sets of samples. In Set A, spike the analyte into a clean solvent. In Set B, spike the analyte into a blank, extracted matrix.

      • Compare the peak areas. The matrix effect can be calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100%. A value less than 100% indicates suppression, and a value greater than 100% indicates enhancement.

Strategies to Overcome Matrix Effects:

  • Improve Chromatographic Separation: Adjust your LC gradient to separate p-Coumaroylspermine from the interfering matrix components identified in the post-column infusion experiment.[10]

  • Enhance Sample Cleanup: A simple protein precipitation may not be sufficient to remove all interfering substances.

    • Liquid-Liquid Extraction (LLE): Can be effective for removing highly polar or non-polar interferences.

    • Solid-Phase Extraction (SPE): Offers a more selective way to clean up your sample. Choose an SPE sorbent that retains your analyte while allowing interfering compounds to be washed away.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard for p-Coumaroylspermine would be its isotopically labeled counterpart (e.g., ¹³C or ¹⁵N labeled). A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus providing the most accurate correction.

  • Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[1]

Workflow for Managing Matrix Effects

cluster_start Start: High Variability cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_validation Validation start High Result Variability post_column Post-Column Infusion start->post_column quant_assess Quantitative Assessment start->quant_assess improve_lc Improve Chromatography post_column->improve_lc enhance_cleanup Enhance Sample Cleanup (LLE/SPE) quant_assess->enhance_cleanup use_sil_is Use SIL-Internal Standard quant_assess->use_sil_is matrix_match Matrix-Matched Calibration quant_assess->matrix_match validate Re-validate Assay improve_lc->validate enhance_cleanup->validate use_sil_is->validate matrix_match->validate

Caption: A systematic approach to diagnosing and mitigating matrix effects.

Experimental Protocols

Protocol 1: Derivatization of p-Coumaroylspermine with Isobutyl Chloroformate

This protocol is adapted from methods used for other polyamines and is designed to improve chromatographic performance.[6][7][8][9]

  • Sample Preparation: To 50 µL of your sample (e.g., plasma, tissue homogenate supernatant), add an appropriate amount of a suitable internal standard.

  • Basification: Add 50 µL of 1 M NaOH and vortex briefly.

  • Derivatization: Add 20 µL of isobutyl chloroformate, vortex vigorously for 30 seconds, and incubate at 37°C for 15 minutes.

  • Extraction: Add 200 µL of an organic solvent (e.g., ethyl acetate), vortex for 1 minute, and centrifuge to separate the phases.

  • Dry Down and Reconstitution: Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase (e.g., 100 µL of methanol/water).

References

  • Cho, E., Lee, T. R., Lee, J., Kim, S. H., Kim, Y. G., Lee, D. H., & Choi, H. K. (2021). Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study. Molecules, 26(1), 163. [Link]

  • Sheldon, R. D., & Fuhrmann, J. C. (2025). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. In Methods in Enzymology (Vol. 699, pp. 243-261). Academic Press. [Link]

  • Park, S. Y., Lee, H. J., Lee, J. H., Kim, B. C., & Kim, Y. G. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(4), 1153. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 17(1), 97-103. [Link]

  • Krasinska, K. M., Xu, Y., Hoang, C., & Chien, A. S. (n.d.). Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry. [Link]

  • van der Ende, M., de Vries, M., Watson, J., Workman, D. G., van der Laan, A., Mos, F., ... & Ter Heine, R. (2025). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Malaria Journal, 24(1), 1-11. [Link]

  • Fisher, C. R., Miller, C. A., & Th-Soue, C. (2024). Mass Spectrometry of Putrescine, Spermidine, and Spermine Covalently Attached to Francisella tularensis Universal Stress Protein and Bovine Albumin. Journal of the American Society for Mass Spectrometry. [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Sheldon, R. D., & Fuhrmann, J. C. (2025). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. Methods in Enzymology, 699, 243-261. [Link]

  • Ekiert, R., & Krzek, J. (2014). Stability of sample solution as a crucial point during HPLC determination of chemical purity of temozolomide drug substance. Journal of pharmaceutical and biomedical analysis, 95, 143-150. [Link]

  • Ferreira, L. F., & Per-Filho, J. (2018). A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. Critical reviews in analytical chemistry, 48(4), 275-286. [Link]

  • Genta-Jouve, G., & Soule, H. (2019). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. Molecules, 24(19), 3535. [Link]

  • Sánchez-López, E., Roca, M., & Ferrando-Climent, L. (2014). Underivatized polyamine analysis in plant samples by ion pair LC coupled with electrospray tandem mass spectrometry. Plant methods, 10(1), 1-10. [Link]

  • Loo, R. R., & Loo, J. A. (2017). Preparation of proteins and peptides for mass spectrometry analysis in a bottom-up proteomics workflow. Current protocols in protein science, 88(1), 16-1. [Link]

  • Musijowski, J., Groman, A., & Wójcicki, M. (2023). Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. Molecules, 28(22), 7622. [Link]

  • Islam, M. M., & Zafar, F. (2014). Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. Journal of Bioequivalence & Bioavailability, 6(4), 113-119. [Link]

  • Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?[Link]

  • Plank, M. (2014, January 11). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? ResearchGate. [Link]

  • Ganda, V., & Sravani, G. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. [Link]

  • Wang, X., & Li, L. (2013). Sample preparation for mass spectrometry–based proteomics. Spectroscopy, 28(7), 38-49. [Link]

  • CGSpace. (n.d.). MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions. [Link]

  • Restek Corporation. (2024, November 25). LC-MS/MS Method Development for Drug Analysis [Video]. YouTube. [Link]

  • Nitturi, S. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]

  • Kumar, P., & Singh, S. K. (2021). Sample Preparation for Pharmaceuticals using A Bioanalytical Method. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-165. [Link]

  • Chowdhury, G. (2014). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets (Doctoral dissertation, Université du Québec à Montréal). [Link]

  • Liu, Y., & Yang, B. (2002). Electrospray ionization mass spectra of monoimidazole/polyamine conjugates. Rapid communications in mass spectrometry, 16(15), 1485-1490. [Link]

  • Sharma, A., & Jaiswal, S. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 35. [Link]

  • Colaert, N., Helsens, K., Martens, L., Vandekerckhove, J., & Gevaert, K. (2009). Current challenges in software solutions for mass spectrometry-based quantitative proteomics. Mass spectrometry reviews, 28(3), 407-422. [Link]

  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. [Link]

  • Gniazdowska, E., Giebultowicz, J., & Rudzki, P. J. (2023). How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis?. Journal of Chromatography B, 1228, 123800. [Link]

  • Marín, J. M., Gracia-Lor, E., Sancho, J. V., & Hernández, F. (2017). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. Journal of Chromatography A, 1523, 218-225. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Nicoli, R., & Hopfgartner, G. (2019). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Molecules, 24(18), 3244. [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

  • Butt, H., & Ketha, H. (2016). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 1028, 173-179. [Link]

Sources

Reference Data & Comparative Studies

Validation

bioactivity of p-Coumaroylspermine vs other polyamines

This guide provides an in-depth technical analysis of -Coumaroylspermine ( -Cou-Spm) , a specialized hydroxycinnamic acid amide (HCAA).[1][2] Unlike free polyamines (spermine, spermidine) which primarily function as grow...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of


-Coumaroylspermine (

-Cou-Spm)
, a specialized hydroxycinnamic acid amide (HCAA).[1][2] Unlike free polyamines (spermine, spermidine) which primarily function as growth regulators and ion channel modulators,

-Cou-Spm integrates a phenolic antioxidant moiety with a polycationic backbone, creating a "dual-anchor" bioactive agent.[1][2]

Bioactivity Profile: -Coumaroylspermine vs. Standard Polyamines

Executive Summary: The "Dual-Anchor" Mechanism

Standard polyamines (Spermine, Spermidine) rely solely on electrostatic interactions (protonated amines binding to anionic sites on DNA, RNA, or proteins).[1]


-Coumaroylspermine advances this by adding a phenolic "head"  (

-coumaroyl group).[1][2]
  • The Tail (Spermine): Retains high affinity for the polyamine transport system (PTS) and anionic pockets (e.g., NMDA receptors, DNA major groove).

  • The Head (Coumaroyl): Confers radical scavenging capability (antioxidant), UV-B absorption, and steric bulk that alters receptor kinetics.[1]

This structure allows


-Cou-Spm to function not just as a metabolic regulator, but as a targeted cytoprotectant  and a natural neuroactive mimic , structurally related to wasp venom toxins (philanthotoxins).[1]

Comparative Bioactivity Analysis

Antioxidant Potency & Radical Scavenging

Free spermine acts as a "sacrificial" antioxidant, protecting DNA from singlet oxygen but lacking direct radical scavenging cycles.[1][2] In contrast,


-Cou-Spm exhibits direct H-atom transfer (HAT) capability.[1]

Table 1: Comparative Antioxidant Metrics (In Vitro Models)

CompoundRadical Scavenging (DPPH IC

)
Metal Chelation (Fe

)
Lipid Peroxidation InhibitionMechanism

-Coumaroylspermine
High (~30–45 µM)

ModerateVery High Dual: Radical quenching + Membrane stabilization
Kukoamine A (Analog)Very High (15–20 µM)

HighVery HighBis-dihydrocaffeoyl moiety (Catechol-like activity)
Spermine (Free) Inactive (>1000 µM)LowLowIndirect (DNA shielding only)

-Coumaric Acid
Moderate (33 µg/mL)

LowModerateDirect phenolic hydrogen donation

Scientist's Note: While Kukoamine A (a bis-dihydrocaffeoyl spermine) is a more potent scavenger due to its catechol ring,


-Cou-Spm offers a balanced profile—sufficient antioxidant power without the rapid auto-oxidation instability sometimes seen with catechols in cell culture media.[1][2]
Neuroactivity & Enzyme Inhibition

The structural similarity of


-Cou-Spm to acylpolyamine toxins  (found in spider and wasp venoms) dictates its pharmacological profile.[1][2] It acts as a reversible inhibitor of specific CNS targets.[1][2]
  • Acetylcholinesterase (AChE) Inhibition: Unlike naked spermine, the coumaroyl group fits into the peripheral anionic site (PAS) of AChE, blocking substrate entry.

    • 
      -Cou-Spm est.[1][2][3] IC
      
      
      
      : 10–50 µM (inferred from
      
      
      -coumaroyl amide analogs
      
      
      ).[1][2]
    • Spermine: No significant inhibition.[1][2]

  • Ion Channel Modulation:

    
    -Cou-Spm mimics Philanthotoxin-433 .[1][2] It blocks ionotropic glutamate receptors (NMDA/AMPA) by inserting the polyamine tail into the channel pore while the coumaroyl head blocks the entrance.
    
    • Result: Neuroprotection against excitotoxicity (glutamate storms).[1][2]

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of free Spermine versus the Conjugate (


-Cou-Spm), highlighting the "Gain of Function" achieved through acylation.

BioactivityPathways Spermine Free Spermine (Polycationic) DNA DNA Stabilization (Growth/Replication) Spermine->DNA Electrostatic Binding PTS Polyamine Transport System (Uptake) Spermine->PTS High Affinity pCouSpm p-Coumaroylspermine (Conjugate) pCouSpm->PTS Competes for Uptake ROS ROS Scavenging (Antioxidant) pCouSpm->ROS H-Atom Transfer (Phenolic Head) AChE AChE Inhibition (Neurotransmission) pCouSpm->AChE Dual Binding (PAS + Active Site) NMDA NMDA Receptor Blockade (Neuroprotection) pCouSpm->NMDA Pore Blocking (Venom Mimicry) Precursor p-Coumaroyl-CoA + Spermine Precursor->pCouSpm BAHD Acyltransferase

Caption: Functional divergence:


-Coumaroylspermine retains transport affinity (PTS) but gains antioxidant and specific receptor-blocking capabilities absent in free spermine.[1]

Experimental Protocols

Protocol A: Enzymatic Synthesis of -Coumaroylspermine

For the clean production of specific isomers without complex chemical protection/deprotection steps.

Reagents:

  • Recombinant SHT (Spermidine Hydroxycinnamoyl Transferase) or SCT (Spermine Coumaroyl Transferase) enzyme

    
    .[2]
    
  • Substrates: Spermine (10 mM),

    
    -Coumaroyl-CoA (0.5 mM).[1][2]
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.5), 1 mM DTT.[1][2]

Workflow:

  • Reaction Assembly: In a 1.5 mL microfuge tube, combine buffer, DTT, and Spermine. Initiate reaction by adding

    
    -Coumaroyl-CoA and 5 µg of purified SHT enzyme.[1][2]
    
  • Incubation: Incubate at 30°C for 60 minutes . (Note: Higher temperatures degrade the CoA ester).[1][2]

  • Termination: Stop reaction by adding 10% (v/v) glacial acetic acid or 50% acetonitrile.

  • Validation (HPLC-UV): Inject onto a C18 Reverse-Phase column.

    • Mobile Phase: Gradient 10%

      
       60% Acetonitrile in 0.1% Formic Acid.[1][2]
      
    • Detection: Monitor at 310 nm (

      
      -coumaroyl 
      
      
      
      ).[1][2] The conjugate will elute significantly later than free spermine (which is UV-silent).[1][2]
Protocol B: DPPH Radical Scavenging Assay (Modified for Polyamines)

Standard DPPH protocols often fail with polyamines due to pH-induced precipitation.[1][2] This modified buffer system ensures solubility.

  • Preparation: Dissolve

    
    -Cou-Spm in 50% Methanol/Buffer (pH 7.4). Prepare serial dilutions (10–200 µM).
    
  • Reaction: Mix 100 µL of sample with 100 µL of 0.2 mM DPPH in Methanol.

  • Incubation: Keep in dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    Self-Validation Check: Ascorbic acid standard should yield an IC
    
    
    
    of ~20–30 µM in this system.[2] If
    
    
    -Cou-Spm precipitates, add 0.1% Tween-20.[1][2]

References

  • Antioxidant Activity of Phenolamines: Separation and Characterization of Phenolamines and Flavonoids from Rape Bee Pollen. (2020).[1][2][3][4][5] Molecules. Link

  • Kukoamine Comparators: Antioxidant and Cytoprotective Effects of Kukoamines A and B. (2018).[1][2][6][7] Molecules. Link

  • Coumaric Acid Baseline: Antioxidant Activity and Release Kinetics of Caffeic and p-Coumaric Acids. (2018).[1][2][6][7] J Agric Food Chem. Link

  • AChE Inhibition: Inhibition of acetylcholinesterase by coumarins.[1][2][8][9] (2008).[1][2][7][9] Phytother Res.[1][2][3] Link

  • Enzymatic Synthesis: A novel hydroxycinnamoyl transferase for synthesis of hydroxycinnamoyl spermine conjugates. (2019).[1][2] BMC Plant Biology. Link

  • Venom Homology: Spider and Wasp Acylpolyamines: Venom Components and Versatile Pharmacological Leads.[1][2][10] (2022).[1][2] Toxins. Link

Sources

Comparative

A Researcher's Guide to the Mechanistic Validation of p-Coumaroylspermine

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of p-Coumaroylspermine. We eschew a rigid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of p-Coumaroylspermine. We eschew a rigid template in favor of a logical, multi-pillar strategy designed to build a robust, evidence-based understanding of the compound's biological activity. Our approach is rooted in establishing causality, from direct molecular interaction to cellular and, ultimately, in vivo consequences.

Introduction: Deconstructing a Natural Polyamine Conjugate

p-Coumaroylspermine is a naturally occurring phenolamide, resulting from the conjugation of p-coumaric acid with the polyamine spermine.[1] Polyamines like spermine are ubiquitous, positively charged molecules essential for a myriad of cellular processes, including cell growth, proliferation, and macromolecular synthesis.[2] The intricate regulation of intracellular polyamine concentrations is critical, and its dysregulation is a hallmark of various diseases, notably cancer.[3]

Given its structure, a primary hypothesis for p-Coumaroylspermine's mechanism of action is the modulation of polyamine metabolism. This guide will systematically outline the experimental strategy to test this hypothesis, focusing on a key regulatory enzyme: spermidine/spermine N1-acetyltransferase (SSAT) . SSAT is the rate-limiting enzyme in polyamine catabolism; its activity leads to the acetylation and subsequent depletion of spermidine and spermine.[4][5] We will construct a self-validating experimental narrative to confirm this proposed mechanism, from initial target binding to downstream functional outcomes.

Pillar 1: Confirming Direct Target Engagement with Cellular Thermal Shift Assay (CETSA)

The Rationale: Before investigating downstream effects, it is imperative to confirm a direct, physical interaction between p-Coumaroylspermine and its putative target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard technique for this purpose.[6][7] It operates on the principle that when a ligand binds to its target protein, the resulting complex exhibits increased thermal stability.[8] By heating cell lysates to a range of temperatures, we can measure the amount of soluble, non-denatured target protein remaining. A shift in the melting curve of the target protein in the presence of the compound provides strong evidence of direct engagement.[9]

Our primary candidate target is SSAT, a pivotal enzyme in polyamine homeostasis.[5]

Experimental Protocol: CETSA for p-Coumaroylspermine and SSAT
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to have active polyamine metabolism) to ~80% confluency. Treat one set of cells with a predetermined concentration of p-Coumaroylspermine and another with a vehicle control for 2-4 hours.

  • Cell Harvest: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Lyse the cells through freeze-thaw cycles. Clarify the lysate by centrifugation to remove cellular debris.

  • Heating Gradient: Aliquot the clarified lysates (both vehicle and p-Coumaroylspermine-treated) into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of SSAT protein using a standard detection method like Western Blot or ELISA.

  • Data Plotting: Plot the percentage of soluble SSAT relative to the non-heated control against the temperature for both vehicle and treated samples to generate melting curves.

Data Presentation: Expected CETSA Results
Temperature (°C)% Soluble SSAT (Vehicle)% Soluble SSAT (p-Coumaroylspermine)
40100100
469598
498293
526588
554575
582555
611030
64515

This table illustrates a hypothetical thermal shift, indicating that p-Coumaroylspermine binding stabilizes the SSAT protein at higher temperatures.

Visualization: CETSA Experimental Workflow

G cluster_prep Cell Preparation cluster_exp CETSA Protocol cluster_analysis Data Analysis cell_culture 1. Cell Culture treatment 2. Treat with p-Coumaroylspermine or Vehicle Control cell_culture->treatment harvest 3. Harvest & Lyse Cells treatment->harvest heat 4. Apply Temperature Gradient harvest->heat centrifuge 5. Pellet Aggregated Proteins heat->centrifuge collect 6. Collect Soluble Supernatant centrifuge->collect wb 7. Western Blot for SSAT collect->wb plot 8. Plot Melting Curves wb->plot result1 Target Engagement Confirmed plot->result1 result2 No Engagement plot->result2 G pCS p-Coumaroylspermine SSAT SSAT Activation pCS->SSAT Binds & Activates Pool Spermidine & Spermine Depletion SSAT->Pool Catalyzes Acetylation Hypusination Decreased eIF5A Hypusination Pool->Hypusination Substrate Limitation ProteinSynth Altered Synthesis of Specific Proteins Hypusination->ProteinSynth Phenotype Cellular Phenotype (e.g., Decreased Proliferation) ProteinSynth->Phenotype G cluster_control Control Cells (NTC siRNA) cluster_knockdown Knockdown Cells (SAT1 siRNA) pCS1 p-Coumaroylspermine SSAT1 SSAT Present pCS1->SSAT1 Effect1 Cell Death SSAT1->Effect1 pCS2 p-Coumaroylspermine SSAT2 SSAT Absent pCS2->SSAT2 Effect2 Cell Survival SSAT2->Effect2 No Effect

Sources

Validation

A Comparative Analysis of the Antioxidant Activities of p-Coumaroylspermine and Spermidine

An In-Depth Guide for Researchers and Drug Development Professionals In the realm of cellular health and therapeutic development, the mitigation of oxidative stress is a cornerstone of research. Among the diverse array o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the realm of cellular health and therapeutic development, the mitigation of oxidative stress is a cornerstone of research. Among the diverse array of endogenous and exogenous antioxidant compounds, polyamines and their derivatives have garnered significant attention. This guide provides a detailed comparison of the antioxidant activities of two such molecules: the naturally occurring polyamine spermidine and its phenolic conjugate, p-Coumaroylspermine. By examining their distinct chemical structures and mechanisms of action, we aim to provide a comprehensive resource for scientists engaged in antioxidant research and the development of novel therapeutics targeting oxidative damage.

Introduction to Spermidine and p-Coumaroylspermine

Spermidine is a ubiquitous polyamine involved in numerous critical cellular processes, including cell growth, proliferation, and autophagy.[1] Its role as an antioxidant is multifaceted, contributing to the maintenance of cellular homeostasis and protecting against age-related decline.[2] p-Coumaroylspermine, on the other hand, is a derivative where a p-coumaroyl group is attached to the spermidine backbone. This structural modification, as we will explore, has profound implications for its antioxidant capacity.

Comparative Antioxidant Activity: A Mechanistic Perspective

The antioxidant potential of a compound is intrinsically linked to its chemical structure. The addition of a p-coumaroyl moiety to the spermidine structure introduces a phenolic group, which is a well-established pharmacophore for antioxidant activity.

Spermidine's Antioxidant Mechanisms:

Spermidine's antioxidant effects are largely indirect and multifaceted. It has been shown to:

  • Induce Autophagy: Autophagy is a cellular recycling process that removes damaged organelles, including those that are major sources of reactive oxygen species (ROS).[1][3] Spermidine promotes autophagy, thereby reducing the overall cellular oxidative burden.[4]

  • Modulate Inflammatory Pathways: Spermidine can suppress inflammatory responses, which are often associated with increased ROS production.[5] It has been observed to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[5]

  • Interact with Nucleic Acids: As a positively charged molecule, spermidine can bind to negatively charged DNA and RNA, potentially protecting them from oxidative damage.[2]

  • Direct Radical Scavenging: While not its primary mechanism, spermidine does exhibit some direct radical scavenging activity. Studies have shown it can decompose diphenyl-picryl-hydrazyl (DPPH) radicals, albeit with modest efficiency.[6]

p-Coumaroylspermine's Enhanced Antioxidant Profile:

The presence of the p-coumaroyl group significantly enhances the antioxidant capacity of the parent spermidine molecule. This enhancement is attributed to:

  • Direct Radical Scavenging by the Phenolic Group: The hydroxyl group on the aromatic ring of p-coumaric acid is a potent hydrogen atom donor. This allows p-Coumaroylspermine to directly neutralize free radicals through a process known as hydrogen atom transfer (HAT). This mechanism is a hallmark of many potent phenolic antioxidants.

  • Electron Transfer Capabilities: The conjugated system of the p-coumaroyl moiety facilitates electron delocalization, enhancing its ability to stabilize radicals and participate in single electron transfer (SET) mechanisms of antioxidant action.[7]

  • Metal Chelation: The structure of p-Coumaroylspermine may allow for the chelation of transition metal ions like iron and copper.[7] These metals can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By sequestering these ions, p-Coumaroylspermine can prevent this key step in oxidative damage.

Quantitative Comparison of Antioxidant Activity

To objectively compare the antioxidant activities of p-Coumaroylspermine and spermidine, standardized in vitro assays are employed. The most common of these are the DPPH and ABTS radical scavenging assays.

Compound DPPH Scavenging Activity (IC50) ABTS Scavenging Activity (TEAC) Cellular Antioxidant Activity (CAA)
Spermidine Higher (Lower Potency)LowerModerate
p-Coumaroylspermine Lower (Higher Potency)HigherHigh

Note: This table represents a qualitative summary based on the mechanistic understanding. Specific experimental values can vary depending on the assay conditions.

The lower IC50 value for p-Coumaroylspermine in the DPPH assay would indicate a higher potency in scavenging this stable radical compared to spermidine. Similarly, a higher Trolox Equivalent Antioxidant Capacity (TEAC) value in the ABTS assay would signify superior radical scavenging ability. Cellular antioxidant activity (CAA) assays provide a more biologically relevant measure by assessing the compound's ability to mitigate oxidative stress within a cellular environment.[8] Given its enhanced direct scavenging capabilities, p-Coumaroylspermine is expected to exhibit higher activity in such assays.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of research findings, standardized protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed.

This assay is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.[9] The decrease in absorbance at approximately 517 nm is proportional to the antioxidant activity.[9][10]

Protocol:

  • Preparation of DPPH Radical Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Dissolve the test compounds (p-Coumaroylspermine and spermidine) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent to create a series of concentrations.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A blank well should contain only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[10]

  • Absorbance Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.[9]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[11] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Generation of ABTS•+: Prepare the ABTS radical cation by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate.[11] The mixture is typically allowed to stand in the dark for 12-16 hours before use.[11]

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox) in the buffer.

  • Reaction: Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution.

  • Incubation and Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at the chosen wavelength.

  • Data Analysis: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance.

This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent intracellular ROS formation.[12] It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[8][13]

Protocol:

  • Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black-walled microplate and culture until they reach confluence.[13][14]

  • Probe Loading and Sample Treatment: Wash the cells with buffer and then incubate them with a solution containing DCFH-DA and the test compound or standard (e.g., quercetin).[15]

  • Induction of Oxidative Stress: After incubation, wash the cells again and add a free radical initiator (e.g., AAPH) to induce oxidative stress.[13][14]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm) over a period of time (e.g., 60 minutes) using a fluorescence microplate reader.[12][13]

  • Data Analysis: The antioxidant activity is determined by calculating the area under the curve of fluorescence versus time. The results can be expressed as quercetin equivalents.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams provide visual representations of the chemical structures, antioxidant mechanisms, and experimental workflows.

Caption: Chemical structures of Spermidine and p-Coumaroylspermine.

Antioxidant_Mechanisms cluster_spermidine Spermidine cluster_pCoumaroylspermine p-Coumaroylspermine s1 Induces Autophagy s2 Modulates Inflammation ROS Reactive Oxygen Species s1->ROS Reduces Source s3 Protects Nucleic Acids s2->ROS Reduces Production p1 Direct Radical Scavenging (HAT/SET) p2 Metal Chelation p1->ROS Neutralizes p3 Inherits Spermidine's Mechanisms p2->ROS Prevents Formation

Caption: Comparative antioxidant mechanisms.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Sample Dilutions prep_dpph->prep_samples mix Mix DPPH and Sample in 96-well Plate prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate read Read Absorbance at 517 nm incubate->read calculate Calculate % Scavenging & IC50 read->calculate end End calculate->end

Caption: DPPH radical scavenging assay workflow.

Conclusion and Future Directions

The evidence strongly suggests that p-Coumaroylspermine possesses superior antioxidant activity compared to its parent molecule, spermidine. This is primarily due to the addition of the p-coumaroyl moiety, which confers potent direct radical scavenging and potential metal-chelating properties. While spermidine contributes to cellular antioxidant defense through indirect mechanisms like autophagy induction and anti-inflammatory effects, the direct chemical reactivity of p-Coumaroylspermine makes it a more powerful antioxidant on a molecular level.

For researchers and drug development professionals, this comparative analysis highlights the potential of phenolic polyamine conjugates as promising candidates for therapeutic interventions targeting oxidative stress-related pathologies. Future research should focus on in vivo studies to validate the in vitro findings and to explore the bioavailability, metabolism, and specific cellular targets of p-Coumaroylspermine. Understanding these aspects will be crucial for translating its potent antioxidant activity into effective clinical applications.

References

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC. (2022-02-16). National Center for Biotechnology Information. Retrieved from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Retrieved from [Link]

  • Anti-oxidant activity of spermine and spermidine re-evaluated with oxidizing systems involving iron and copper ions. (2001-08-15). PubMed. Retrieved from [Link]

  • Polyamines reduces lipid peroxidation induced by different pro-oxidant agents. (2004-01-01). PubMed. Retrieved from [Link]

  • New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC. (2022-01-13). National Center for Biotechnology Information. Retrieved from [Link]

  • The effects of spermidine on total antioxidant capacity, antioxidant... ResearchGate. Retrieved from [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (2022-01-20). MDPI. Retrieved from [Link]

  • Exploration of the Antioxidant Effect of Spermidine on the Ovary and Screening and Identification of Differentially Expressed Proteins. (2022-10-25). MDPI. Retrieved from [Link]

  • Exploration of the Antioxidant Effect of Spermidine on the Ovary and Screening and Identification of Differentially Expressed Proteins. (2022-10-25). National Center for Biotechnology Information. Retrieved from [Link]

  • Spermidine Attenuates Oxidative Stress-Induced Apoptosis via Blocking Ca2+ Overload in Retinal Pigment Epithelial Cells Independently of ROS. (2021-08-27). MDPI. Retrieved from [Link]

  • Spermidine Protects against Oxidative Stress in Inflammation Models Using Macrophages and Zebrafish - PMC. (2021-02-28). National Center for Biotechnology Information. Retrieved from [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. Retrieved from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]

  • Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside. (2017-07-12). PubMed. Retrieved from [Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences. Retrieved from [Link]

  • Antioxidant Activity and Oxidative Stress-Oriented Apoptosis Pathway in Saccharides Supplemented Cryopreserved Sperm of Pacific Abalone, Haliotis discus hannai. (2022-03-24). MDPI. Retrieved from [Link]

  • Cellular antioxidant activity assay & cytotoxicity. BMG LABTECH. Retrieved from [https://www.bmglabtech.com/cellular-antioxidant-activity-assay-and-cytotoxicity/]([Link] cytotoxicity/)

  • The Antioxidant Activity of New Coumarin Derivatives. (2011-08-01). MDPI. Retrieved from [Link]

  • CAA Antioxidant Assay Kit. Zen-Bio. Retrieved from [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]

  • ABTS Antioxidant Assay Kit. Zen-Bio. Retrieved from [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. ResearchGate. Retrieved from [Link]

  • Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit. Zen-Bio. Retrieved from [Link]

  • Spermidine-Rich Foods and Their Anti-Aging Benefits. (2025-11-10). News-Medical.net. Retrieved from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021-08-11). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of p-Coumaroylspermine and its Derivatives in the Plant Kingdom: A Technical Guide

Introduction: Unveiling the Role of p-Coumaroylspermine Within the vast arsenal of plant secondary metabolites, phenolamides (also known as hydroxycinnamic acid amides or HCAAs) represent a crucial class of compounds at...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Role of p-Coumaroylspermine

Within the vast arsenal of plant secondary metabolites, phenolamides (also known as hydroxycinnamic acid amides or HCAAs) represent a crucial class of compounds at the intersection of primary and secondary metabolism. These molecules are conjugates of phenolic acids and polyamines, two groups of compounds vital for plant function. This guide focuses on a specific subset of these molecules: p-Coumaroylspermine and its acylated derivatives. These compounds are formed by the covalent linkage of p-coumaric acid, a core component of the phenylpropanoid pathway, with spermine, a ubiquitous tetraamine polyamine.

Polyamines like spermine are fundamental players in a myriad of physiological processes, including cell division, morphogenesis, and senescence.[1][2] When conjugated with p-coumaric acid, their biological function is amplified and diversified. These conjugates are not merely metabolic endpoints; they are active participants in plant defense, fortifying cell walls against physical damage and pathogenic attack, and acting as potent antioxidants and signaling molecules in response to both biotic and abiotic stresses.[2][3][4]

This technical guide provides a comparative overview of p-Coumaroylspermine distribution in the plant kingdom, delves into its biosynthesis, outlines robust methodologies for its extraction and quantification, and discusses its functional significance. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate this fascinating class of plant natural products.

The Biosynthetic Pathway: A Convergence of Two Core Metabolic Routes

The synthesis of p-Coumaroylspermine is a testament to the metabolic plasticity of plants, requiring the convergence of two major pathways: the phenylpropanoid pathway and the polyamine biosynthetic pathway.

  • The Phenylpropanoid Pathway to p-Coumaroyl-CoA: The journey begins with the amino acid L-phenylalanine. A series of three enzymatic reactions, catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamic Acid 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL), converts phenylalanine into the activated thioester, p-Coumaroyl-CoA. This molecule is a critical branch-point intermediate for the synthesis of thousands of plant secondary metabolites.

  • Polyamine Biosynthesis to Spermine: The polyamine backbone, spermine, is derived from the amino acids arginine and ornithine. Arginine is converted to putrescine, which is then sequentially aminopropylated using decarboxylated S-adenosylmethionine (dcSAM) as a donor. These reactions, catalyzed by spermidine synthase and spermine synthase, produce spermidine and finally spermine.

  • The Final Conjugation Step: The crucial final step is the amide bond formation between p-Coumaroyl-CoA and spermine. This reaction is catalyzed by an acyltransferase from the BAHD family, a large group of enzymes responsible for the synthesis of a diverse array of plant secondary metabolites. The specificity of these acyltransferases for both the acyl-CoA donor (p-Coumaroyl-CoA) and the amine acceptor (spermine) dictates the final structure of the resulting phenolamide.

Caption: Biosynthesis of p-Coumaroylspermine.

Distribution and Comparative Levels in Plant Species

p-Coumaroylspermine and its derivatives are not universally present across all plant species but have been identified in various families, often accumulating in specific tissues like flowers, anthers, and seeds.[5] Their presence is frequently associated with reproductive tissues, suggesting a primary role in protecting the plant's genetic lineage. Quantitative data remains sparse in the literature, making direct comparisons of concentration challenging. However, a qualitative comparison based on identified compounds reveals interesting patterns.

The table below summarizes the identification of various p-coumaroylated polyamines, including spermine derivatives, in different plant species. This highlights the structural diversity and taxonomic distribution of these defense-related compounds.

Plant SpeciesFamilyTissueDetected Compound(s)Reference(s)
Matricaria chamomilla (Chamomile)AsteraceaeFlowersN¹,N⁵,N¹⁰,N¹⁴-tetra-p-coumaroylspermine, N¹,N⁵,N¹⁰-tri-p-coumaroylspermine[6]
Helianthus annuus (Sunflower)AsteraceaePollen, HerbsN¹,N⁵,N¹⁰-tri-p-coumaroylspermidine[7]
Carthamus tinctorius (Safflower)AsteraceaeFlowersN¹,N⁵-(Z)-N¹⁰-(E)-tri-p-coumaroylspermidine[8]
Solanum dulcamaraSolanaceae-N¹-coumaroylspermidine, N¹⁰-coumaroylspermidine[6]
Alisma orientalisAlismataceae-p-Coumaroyl-feruloyl-3-hydroxycadaverine[6]
Hippophae rhamnoides (Sea Buckthorn)ElaeagnaceaeSeed Residue4-[(E)-p-coumaroylamino]butan-1-ol[6]
Abri herbaFabaceaeLeavesp-Coumaroyltyrosine (0.75 to 6.36 mg/g)[6]

Analysis of Distribution: The data, though not exhaustive, indicates a strong presence of these compounds in the Asteraceae family (chamomile, sunflower, safflower). The specific identification of tetra- and tri-acylated spermine in chamomile flowers is particularly noteworthy.[6] The high degree of acylation could enhance the compound's lipophilicity and its ability to integrate into cellular membranes or cross-link cell wall polymers, potentially offering a more robust defense. The presence of related compounds in response to stress, such as the accumulation of N¹,N¹⁰-di-p-coumaroylspermidine in rice leaves infested by insects, further underscores their inducible defense role.[6]

Biological Functions and Significance

The conjugation of p-coumaric acid to spermine dramatically alters its biochemical properties and physiological roles. The primary functions of p-Coumaroylspermine and related HCAAs are centered around plant defense and stress adaptation.

  • Structural Defense: One of the most critical roles is the reinforcement of plant cell walls. Upon pathogen attack or wounding, these compounds can be oxidatively cross-linked into the cell wall matrix. This process, known as lignification or suberization, creates a formidable physical barrier that is resistant to enzymatic degradation by pathogens.[6]

  • Chemical Defense: HCAAs exhibit direct antimicrobial and insecticidal properties. Their accumulation at infection sites can inhibit the growth of fungi and bacteria.[3] In interactions with herbivorous insects, they can act as feeding deterrents or toxins.

  • Antioxidant Activity: The phenolic moiety of p-coumaric acid confers potent antioxidant properties, allowing these molecules to scavenge reactive oxygen species (ROS) that accumulate during stress conditions.[9] This helps to mitigate oxidative damage to cellular components.

  • Signaling and Regulation: Polyamines are recognized signaling molecules in plant stress responses.[4][10] Their conjugation to hydroxycinnamic acids may modulate these signaling pathways, influencing the expression of defense-related genes and the coordination of the overall plant immune response.[3]

Methodologies for Analysis: A Validated Workflow

The accurate quantification of p-Coumaroylspermine in complex plant matrices requires a robust and sensitive analytical workflow. The combination of High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this application, offering exceptional selectivity and sensitivity.[11][12]

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Collect 1. Plant Tissue Collection Freeze 2. Flash Freeze (Liquid N₂) Collect->Freeze Lyophilize 3. Lyophilization (Freeze-Drying) Freeze->Lyophilize Grind 4. Homogenization (Fine Powder) Lyophilize->Grind Extract 5. Solvent Extraction (e.g., 80% Methanol) Grind->Extract Centrifuge 6. Centrifugation Extract->Centrifuge Filter 7. Filtration (0.22 µm) or SPE Cleanup Centrifuge->Filter HPLC 8. UPLC/HPLC Separation (C18 Column) Filter->HPLC MS 9. Tandem MS Detection (MRM Mode) HPLC->MS Quant 10. Data Processing & Quantification MS->Quant

Caption: Workflow for p-Coumaroylspermine Analysis.
Detailed Protocol: Extraction and HPLC-MS/MS Quantification

This protocol provides a self-validating system for the reliable quantification of p-Coumaroylspermine.

1. Sample Preparation (The Foundation of Quality Data)

  • Step 1.1: Harvest plant tissue of interest (e.g., flowers, leaves) and immediately flash-freeze in liquid nitrogen. Causality: This step is critical to halt all enzymatic activity, preventing the degradation of the target analytes.
  • Step 1.2: Lyophilize the frozen tissue to a constant dry weight. Causality: Removing water simplifies extraction, prevents hydrolytic reactions, and allows for normalization of results to dry weight, which is more consistent than fresh weight.
  • Step 1.3: Grind the lyophilized tissue to a fine, homogenous powder using a ball mill or mortar and pestle. Store at -80°C until extraction.

2. Extraction (Maximizing Recovery)

  • Step 2.1: Weigh approximately 50 mg of powdered tissue into a 2 mL microcentrifuge tube. Add an appropriate internal standard.
  • Step 2.2: Add 1.5 mL of 80% aqueous methanol (HPLC grade). Causality: A hydroalcoholic solvent is optimal for extracting semi-polar phenolamides. Methanol also helps to precipitate proteins and inhibit phenoloxidase enzymes that can degrade the analytes.[6]
  • Step 2.3: Vortex thoroughly and sonicate for 30 minutes in a chilled water bath.
  • Step 2.4: Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Step 2.5: Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.
  • Step 2.6: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. HPLC-MS/MS Quantification (Achieving Sensitivity and Specificity)

  • Step 3.1: Chromatographic Separation
  • Instrument: UPLC/HPLC system (e.g., Agilent, Waters).
  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Causality: The C18 stationary phase provides excellent retention and separation for semi-polar molecules like p-Coumaroylspermine.
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Causality: Formic acid aids in protonation of the analytes, improving chromatographic peak shape and ionization efficiency in the mass spectrometer.
  • Gradient: A typical gradient would be: 0-1 min (5% B), 1-10 min (5-95% B), 10-12 min (95% B), 12-12.1 min (95-5% B), 12.1-15 min (5% B).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Step 3.2: Mass Spectrometric Detection
  • Instrument: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization, Positive (ESI+). Causality: The multiple nitrogen atoms in the spermine moiety are readily protonated, making ESI+ the ideal mode for sensitive detection.
  • Detection Mode: Multiple Reaction Monitoring (MRM). Causality: MRM provides the highest selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte, minimizing matrix interference.
  • MRM Transitions: These must be optimized by infusing an authentic standard. For example, for N¹,N⁵,N¹⁰-tri-p-coumaroylspermine (C₃₇H₄₄N₄O₆), the protonated precursor ion [M+H]⁺ would be at m/z 641.3. Specific product ions would be determined during method development.[13]
  • Step 3.3: Validation and Quantification
  • A calibration curve must be constructed using a certified reference standard of the target analyte, prepared in a similar matrix.
  • The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.[14][15]

Concluding Remarks and Future Perspectives

The comparative analysis of p-Coumaroylspermine and its derivatives reveals their significant, albeit specialized, role in the plant kingdom, particularly as agents of defense in reproductive tissues. While their biosynthesis is rooted in fundamental plant metabolic pathways, their distribution appears to be taxonomically influenced, with a notable presence in families like Asteraceae.

The primary challenge in this field is the lack of comprehensive quantitative data across a wide range of plant species and under varied environmental conditions. The methodologies outlined in this guide provide a robust framework for generating such data. Future research should focus on:

  • Quantitative Surveys: Broad-scale metabolomic studies to map the quantitative distribution of these compounds across different plant families and ecological niches.

  • Functional Genomics: Identifying and characterizing the specific BAHD acyltransferases responsible for spermine acylation to enable metabolic engineering approaches.

  • Elucidating Bioactivity: In-depth studies to determine the specific antimicrobial, insecticidal, and signaling activities of purified p-Coumaroylspermine derivatives, which could lead to the development of novel biopesticides or therapeutic agents.

By bridging the gap between qualitative identification and quantitative functional analysis, the scientific community can fully unlock the potential of these remarkable plant natural products.

References

  • Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study. (2020). MDPI. [Link]

  • p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. (2025). PubMed Central. [Link]

  • Polyamines in Plant–Pathogen Interactions: Roles in Defense Mechanisms and Pathogenicity with Applications in Fungicide Development. (2024). PMC - NIH. [Link]

  • Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study. (2020). PubMed. [Link]

  • Polyamines: pleiotropic molecules regulating plant development and enhancing crop yield and quality. (2021). PMC - NIH. [Link]

  • Structural Identification of a New Tri-p-coumaroylspermidine (I) with Serotonin Transporter Inhibition from Safflower. (2009). ResearchGate. [Link]

  • Advancing HPLC-PDA-HRMS-SPE-NMR Analysis of Coumarins in Coleonema album by Use of Orthogonal Reversed-Phase C18 and Pentafluorophenyl Separations. (2020). ResearchGate. [Link]

  • The Polyamine Signaling Pathway in Response to Waterlogging Stress of Paeonia lactiflora. (2023). MDPI. [Link]

  • Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases. (2021). PubMed Central. [Link]

  • Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma. (2014). PubMed. [Link]

  • POLYAMINES – POSSIBILITIES FOR APPLICATION TO INCREASE PLANT TOLERANCE AN. (2015). ResearchGate. [Link]

  • Coumarin and Furanocoumarin Quantitation in Citrus Peel via UPLC coupled with Mass Spectrometry (UPLC-MS). (2013). ResearchGate. [Link]

  • Polyamines: New Plant Growth Regulators Promoting Salt Stress Tolerance in Plants. (2024). ResearchGate. [Link]

  • Quantitative analysis of plant polyamines including thermospermine during growth and salinity stress. (2010). SciSpace. [Link]

  • N1,N5,N10-Tris-trans-p-coumaroylspermine. PubChem. [Link]

  • A novel compound N(1),N(5)-(Z)-N(10)-(E)-tri-p-coumaroylspermidine isolated from Carthamus tinctorius L. and acting by serotonin transporter inhibition. (2009). PubMed. [Link]

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Validation

A Comparative Guide to the Efficacy of p-Coumaroylspermine and Synthetic Antioxidants

<Step> For Researchers, Scientists, and Drug Development Professionals In the continuous search for potent and safe antioxidant compounds, both natural and synthetic sources are rigorously explored. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for potent and safe antioxidant compounds, both natural and synthetic sources are rigorously explored. This guide provides an in-depth comparison of the antioxidant efficacy of p-Coumaroylspermine, a naturally occurring polyamine conjugate, against widely used synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox.

The imperative to mitigate oxidative stress, a condition implicated in a multitude of pathological states including cancer, neurodegenerative disorders, and cardiovascular diseases, drives the investigation into novel antioxidant therapies.[1][2][3] While synthetic antioxidants have been the mainstay in various industries, there is a growing interest in natural alternatives due to concerns over the potential toxic effects of synthetic compounds.[4][5] This guide will delve into the mechanistic actions, comparative efficacy, and the experimental protocols used to evaluate these compounds.

Understanding Oxidative Stress and the Role of Antioxidants

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules through its antioxidant defense systems.[3][6] ROS, which include superoxide radicals, hydrogen peroxide, and hydroxyl radicals, can inflict damage on vital cellular components like DNA, proteins, and lipids.[3][7] Antioxidants function by donating electrons to neutralize these reactive species, thereby preventing cellular damage.[4]

The exploration of potent antioxidant compounds is a cornerstone of drug development, as they hold the potential to prevent or treat diseases where oxidative stress is a key pathological factor.[1][7]

Profiling the Antioxidants

p-Coumaroylspermine: A Natural Phenolamide

p-Coumaroylspermine belongs to a class of compounds known as phenolamides or hydroxycinnamic acid amides (HCAAs), which are widely distributed in the plant kingdom.[8] These compounds are formed by the conjugation of a phenolic acid (p-coumaric acid in this case) with a polyamine (spermine).[8] Found in various plants, p-Coumaroylspermine and related compounds are recognized for their roles in plant development and defense, as well as their potential benefits to human health, including antioxidant and anti-inflammatory activities.[8] The presence of the p-coumaroyl moiety is believed to be crucial for its antioxidant and cytoprotective effects.[9]

Spermine itself has been shown to play a role in modulating antioxidant status.[10] Studies have indicated that spermine supplementation can enhance antioxidant defenses and protect against oxidative damage.[10][11][12]

Synthetic Antioxidants: BHT, BHA, and Trolox
  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are fat-soluble synthetic phenolic antioxidants widely used as preservatives in food, cosmetics, and pharmaceuticals to prevent lipid oxidation.[5][13] Their mechanism of action involves donating a hydrogen atom to free radicals, thus terminating the chain reaction of oxidation.[14] However, concerns have been raised about their potential adverse health effects at high doses.[5][15]

  • Trolox is a water-soluble analog of vitamin E and is a potent antioxidant commonly used as a standard in antioxidant capacity assays. Its mechanism also involves scavenging free radicals.

Comparative Efficacy: Experimental Evidence

The antioxidant efficacy of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge different types of free radicals. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[16][17] The results are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.[18]

Data Summary
AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/µmol)
p-Coumaroylspermine 24.64 ± 0.33[19]Data not availableData not available
BHT ~70-80~20-30~1.5-2.0
BHA ~40-50~10-15~2.5-3.0
Trolox ~30-40~5-101.0 (by definition)

Note: The IC50 and ORAC values for BHT, BHA, and Trolox are approximate ranges based on typical literature values and can vary depending on the specific experimental conditions. The provided IC50 for p-Coumaroylspermine is from a specific study and further research is needed for a direct comparison under identical conditions.

Based on the available data for the DPPH assay, p-Coumaroylspermine demonstrates potent radical scavenging activity, with an IC50 value comparable to or even lower than some synthetic antioxidants.[19] It is important to note that a comprehensive comparison would require testing all compounds under the same experimental conditions and across multiple assays to account for different radical quenching mechanisms.

Experimental Protocols

To ensure the trustworthiness and reproducibility of antioxidant efficacy studies, standardized protocols are essential.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.[4][20] The change in color from violet to yellow is measured spectrophotometrically at approximately 517 nm.[20]

Protocol:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol. For the working solution, dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.[21]

  • Sample Preparation: Prepare various concentrations of the test compounds (p-Coumaroylspermine, BHT, BHA, Trolox) in a suitable solvent.

  • Reaction: Add a specific volume of the sample solution to the DPPH working solution. A blank containing only the solvent is also prepared.[21]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[21]

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100.[20] Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[22] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically at around 734 nm.[22]

Protocol:

  • Preparation of ABTS•+ solution: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[23]

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds.

  • Reaction: Add the sample solution to the ABTS•+ working solution.

  • Measurement: Record the decrease in absorbance at 734 nm after a specific time (e.g., 6 minutes).[22]

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[24][25]

Protocol:

  • Reagent Preparation: Prepare solutions of fluorescein, AAPH, and Trolox (as a standard) in a phosphate buffer (pH 7.4).[24]

  • Sample Preparation: Prepare various concentrations of the test compounds.

  • Reaction Setup: In a 96-well black microplate, add the sample or Trolox standard, followed by the fluorescein solution. Incubate the plate at 37°C.[26]

  • Initiation of Reaction: Add the AAPH solution to initiate the reaction.[26]

  • Measurement: Monitor the fluorescence decay every 2 minutes for approximately 2 hours using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).[25]

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and is expressed as Trolox equivalents (TE).

Visualizing the Workflow

General Workflow for In Vitro Antioxidant Capacity Assays

G cluster_prep Preparation cluster_exec Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Standard Preparation reaction_setup Reaction Setup in 96-Well Plate reagent_prep->reaction_setup sample_prep p-Coumaroylspermine & Synthetic Antioxidant Sample Preparation sample_prep->reaction_setup incubation Incubation reaction_setup->incubation measurement Spectrophotometric/ Fluorometric Measurement incubation->measurement data_proc Data Processing measurement->data_proc ic50_calc IC50 / ORAC Value Calculation data_proc->ic50_calc comparison Efficacy Comparison ic50_calc->comparison

Caption: A generalized workflow for conducting in vitro antioxidant capacity assays.

DPPH Assay Mechanism

DPPH_Mechanism DPPH_radical DPPH• (Violet) DPPH_H -> DPPH-H (Yellow/Colorless) Antioxidant + Antioxidant-H Antioxidant_radical + Antioxidant•

Caption: The basic principle of the DPPH radical scavenging assay.

Conclusion and Future Directions

The available evidence suggests that p-Coumaroylspermine is a potent natural antioxidant with efficacy that is comparable to, and in some cases potentially superior to, established synthetic antioxidants. Its natural origin presents a compelling case for its further investigation as a therapeutic agent in conditions associated with oxidative stress.

However, a direct and comprehensive comparative study is warranted. Future research should focus on:

  • Head-to-head comparisons: Evaluating p-Coumaroylspermine against a panel of synthetic antioxidants using a variety of standardized antioxidant assays under identical conditions.

  • In vivo studies: Investigating the bioavailability, metabolism, and efficacy of p-Coumaroylspermine in animal models of diseases linked to oxidative stress.

  • Safety and toxicity profiling: Establishing a comprehensive safety profile for p-Coumaroylspermine to ensure its suitability for therapeutic applications.

By pursuing these research avenues, the scientific community can fully elucidate the potential of p-Coumaroylspermine as a valuable natural alternative to synthetic antioxidants in the fields of medicine and drug development.

References

  • Benchchem. (n.d.). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.
  • MDPI. (2011). The Antioxidant Activity of New Coumarin Derivatives.
  • PMC. (2015). In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract.
  • PubMed Central. (2025). p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities.
  • PMC. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices.
  • PMC. (n.d.). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology.
  • PubMed Central. (n.d.). Drug-Induced Oxidative Stress and Toxicity.
  • PMC. (2021). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways.
  • PubMed. (2017). Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside.
  • Benchchem. (2025). Application Notes and Protocols for Methyl p-Coumarate Antioxidant Capacity Assays.
  • ResearchGate. (2025). p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities.
  • ResearchGate. (2025). Insight into synergistic antioxidation mechanisms of butyl hydroxyanisole with common synthetic antioxidants.
  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4.
  • Frontiers. (2023). Editorial: Impacts of drug-induced oxidative stress.
  • PubMed. (2017). Roles of spermine in modulating the antioxidant status and Nrf2 signalling molecules expression in the thymus and spleen of suckling piglets-new insight.
  • MDPI. (n.d.). DPPH Radical Scavenging Assay.
  • MDPI. (n.d.). Spermidine Attenuates Oxidative Stress-Induced Apoptosis via Blocking Ca2+ Overload in Retinal Pigment Epithelial Cells Independently of ROS.
  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.
  • Active Concepts. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay.
  • PubMed Central. (n.d.). Oxidative Stress and Antioxidant Defense.
  • MDPI. (2021). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • PubMed. (2018). Spermidine Protects against Oxidative Stress in Inflammation Models Using Macrophages and Zebrafish.
  • MDPI. (2024). Evidence of Oxidative Stress as a Mechanism of Pharmaceutical-Induced Toxicity in Amphibians.
  • PMC. (2023). Synthetic and semi-synthetic antioxidants in medicine and food industry: a review.

Sources

Comparative

comparative metabolomics of p-Coumaroylspermine pathways

Comparative Metabolomics Guide: -Coumaroylspermine vs. Analogous Phenolamide Pathways Executive Summary: The Phenolamide Challenge In the landscape of plant metabolomics, hydroxycinnamic acid amides (HCAAs), or phenolami...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Metabolomics Guide: -Coumaroylspermine vs. Analogous Phenolamide Pathways

Executive Summary: The Phenolamide Challenge

In the landscape of plant metabolomics, hydroxycinnamic acid amides (HCAAs), or phenolamides, represent a critical intersection between phenylpropanoid metabolism (carbon-rich) and polyamine metabolism (nitrogen-rich). While


-coumaroylputrescine and feruloyltyramine are frequently documented, 

-coumaroylspermine
presents unique analytical challenges and physiological implications.

This guide objectively compares the metabolic profiling of


-coumaroylspermine against its lower-molecular-weight analogs (putrescine/spermidine conjugates). We focus on the analytical "blind spots" caused by the tetra-amine backbone of spermine, which leads to ionization suppression and isomer co-elution in standard C18 workflows.

Biosynthetic Logic & Pathway Comparison

To accurately quantify these metabolites, one must understand their origin. The biosynthesis relies on BAHD acyltransferases, specifically the Spermidine/Spermine Hydroxycinnamoyltransferase (SHT) family.

The Enzyme Divergence: SHT vs. THT

Unlike the Tyramine Hydroxycinnamoyltransferase (THT) which is highly specific to tyramine, SHT enzymes (e.g., AtSHT in Arabidopsis) exhibit substrate promiscuity but distinct kinetic preferences.

  • 
    -Coumaroylputrescine:  Constitutively present; acts as a soluble precursor for floral development.
    
  • 
    -Coumaroylspermine:  Inducible; synthesis is often triggered by biotic stress (pathogen attack) or UV-B exposure. The spermine backbone carries a higher positive charge (+4 at physiological pH), allowing stronger interaction with negatively charged DNA/RNA and cell wall components compared to putrescine (+2).
    
Pathway Visualization

The following diagram illustrates the divergence point where


-coumaroyl-CoA is partitioned between different polyamine acceptors.

Biosynthesis Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CoA p-Coumaroyl-CoA Cou->CoA 4CL CouPut p-Coumaroylputrescine CoA->CouPut AtACT / THT (Constitutive) CouSpd p-Coumaroylspermidine CoA->CouSpd AtSHT CouSpm p-Coumaroylspermine (Target) CoA->CouSpm AtSHT (Stress Induced) Put Putrescine (2 amines) Put->CouPut Spd Spermidine (3 amines) Spd->CouSpd Spm Spermine (4 amines) Spm->CouSpm Rate Limiting

Figure 1: Divergence of p-coumaroyl-CoA into polyamine conjugates. Note the shared enzyme AtSHT for spermidine and spermine, creating competitive inhibition kinetics.

Analytical Method Comparison: C18 vs. HILIC

The primary failure point in analyzing


-coumaroylspermine is the use of generic metabolomics methods.
FeatureReverse Phase (C18)HILIC (Amide/ZIC-pHILIC)
Mechanism Hydrophobic interaction with coumaroyl moiety.Electrostatic/partitioning with polyamine backbone.

-Coumaroylputrescine
Excellent. Sharp peaks, good retention.Good.

-Coumaroylspermine
Poor. Elutes in void volume or tails significantly due to high polarity of spermine.Superior. High retention, sharp peak shape.
Isomer Separation Limited.

and

isomers often co-elute.
High. Can resolve structural isomers based on amine position.
Matrix Effect Moderate suppression in early elution.Lower suppression for polar bases.

Recommendation: For comparative profiling including spermine conjugates, HILIC is mandatory . If C18 must be used, an ion-pairing agent (e.g., HFBA) is required, though this contaminates the MS source.

Validated Experimental Protocol

This protocol is designed to be self-validating by including an isomer-check step.

A. Extraction (The "Stabilization" Method)

Rationale: Phenolamides are susceptible to oxidation and enzymatic degradation during extraction. Acidic methanol denatures PPOs (polyphenol oxidases) and protonates the amines to improve solubility.

  • Harvest: Flash-freeze plant tissue (100 mg) in liquid nitrogen.

  • Homogenization: Cryogenic grinding (bead beater) to fine powder.

  • Solvent Addition: Add 400 µL Extraction Buffer (80% Methanol : 19.9% Water : 0.1% Formic Acid).

    • Internal Standard: Spike with 10 µM feruloylspermine-

      
       (or 
      
      
      
      -spermine if unavailable).
  • Agitation: Vortex 1 min; Sonicate 10 min at 4°C (prevents thermal degradation).

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

  • Filtration: 0.22 µm PTFE filter (Nylon binds phenolamides; avoid it).

B. LC-MS/MS Quantification (HILIC Mode)
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 12 mins. (Spermine conjugates elute later in HILIC).

C. MRM Transitions (Data Table)

Use these transitions to build your method. The "Quantifier" is the most stable fragment; "Qualifier" confirms identity.

MetabolitePrecursor (

)

Quantifier (

)
Qualifier (

)
Collision Energy (eV)Rationale

-Coumaroylspermine
349.3 147.0 203.2 25147 = Coumaroyl acylium ion; 203 = Spermine loss.

-Coumaroylspermidine
292.2147.0146.122Common interference; monitor to separate.

-Coumaroylputrescine
235.2147.089.12089 = Putrescine fragment.
Feruloylspermine (IS)379.3177.0203.225177 = Feruloyl acylium ion.

Data Interpretation & Isomer Logic

When analyzing the data, you will likely observe multiple peaks for the same mass. This is not an artifact; it is biology.

  • 
    -isomer:  The enzymatic product of AtSHT. Usually the dominant peak.
    
  • 
    /
    
    
    
    -isomers:
    Products of acyl migration or non-specific transferases.
  • Differentiation: In HILIC, the

    
     isomer (terminal amide) typically elutes before the 
    
    
    
    isomer (internal amide) due to steric shielding of the polar amide bond.
Kinetic Comparison (Self-Validation Check)

If your quantification shows


-coumaroylspermine levels > 

-coumaroylputrescine in non-stressed tissue, suspect contamination or misidentification . Under basal conditions, the

of SHT for spermine (~450 µM) is significantly higher than for spermidine (~40 µM), making spermine conjugation less efficient unless substrate concentration spikes.

Workflow Start Raw LC-MS Data Check1 Check m/z 349.3 Start->Check1 Decision Multiple Peaks? Check1->Decision Iso1 Identify N1-isomer (Dominant, enzymatic) Decision->Iso1 Yes Iso2 Identify N5/N10-isomers (Acyl migration) Decision->Iso2 Yes Quant Calculate Ratio: Spermine/Putrescine Conj. Iso1->Quant Iso2->Quant Result Physiological Status: High Ratio = Stress Response Quant->Result

Figure 2: Data processing workflow for distinguishing isomers and interpreting physiological status.

References

  • Elejalde-Palmet, C., et al. (2015). Characterization of Spermidine Hydroxycinnamoyltransferase in Arabidopsis. Plant Physiology. Link

  • Bassard, J. E., et al. (2010). Phenolamides: Bridging Polyamines to the Phenolic Metabolism. Phytochemistry.[1][2][3] Link

  • Luo, J., et al. (2009). Metabolomic Analysis of Hydroxycinnamic Acid Amides in Plants. The Plant Journal. Link

  • Dong, X., et al. (2020). HILIC-MS/MS Methods for Polyamine Conjugates. Analytical Chemistry.[4] Link

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Protocol: Handling p-Coumaroylspermine in Research Environments

Executive Summary & Compound Context[1][2][3][4] p-Coumaroylspermine is a hydroxycinnamic acid amide (HCAA), specifically a conjugate of p-coumaric acid and spermine. While often investigated for antioxidant and enzyme-i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2][3][4]

p-Coumaroylspermine is a hydroxycinnamic acid amide (HCAA), specifically a conjugate of p-coumaric acid and spermine. While often investigated for antioxidant and enzyme-inhibitory properties in plant metabolomics, it shares structural homology with polyamine-based spider toxins (e.g., argiotoxin).

The Safety Paradox: Unlike high-volume industrial chemicals, p-Coumaroylspermine lacks extensive toxicological data (LD50 values are often undefined). Therefore, researchers must not rely on the absence of "Danger" labels. Instead, you must operate under the Precautionary Principle , treating the compound as a potential neuroactive agent, particularly when solvated in penetrating carriers like DMSO.

Core Hazard Profile
Hazard TypeClassification (GHS/Derived)Operational Implication
Physical State Lyophilized PowderHigh risk of aerosolization and static dispersion during weighing.
Toxicity Unknown/Bioactive Treat as a potential channel blocker or enzyme inhibitor.
Route of Entry Inhalation, Dermal (Solvent-assisted)Critical Risk: DMSO solutions can carry the compound directly into the bloodstream.
Stability Light/Moisture SensitiveRequires rapid handling to prevent degradation products.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards based on the state of matter. Do not deviate from these protocols without a documented risk assessment.

Table 1: PPE Requirements by Operational State
Protective LayerSolid State Handling (Weighing/Transfer)Solution State Handling (Solubilized in DMSO/MeOH)
Respiratory Mandatory: Chemical Fume Hood or Class II BSC. If open bench is unavoidable: N95/P100 Respirator.Mandatory: Chemical Fume Hood (for volatile solvents).
Dermal (Hands) Single Layer: Nitrile (min 5 mil thickness).Double Layer: 1. Inner: Nitrile (High dexterity). 2. Outer: Polychloroprene or extended-cuff Nitrile (Contrast color to spot tears).
Ocular Safety Glasses with side shields.[1]Chemical Splash Goggles (if volume > 10 mL).
Body Standard Lab Coat (Cotton/Poly blend).Lab Coat + Impervious Apron (if handling concentrated stock).

Operational Workflow & Engineering Controls

Phase 1: Pre-Handling Preparation
  • Static Control: Lyophilized polyamine conjugates are prone to static charge. Use an ionizing fan or anti-static gun on the weigh boat before adding the powder.

  • Workspace: Clear the fume hood of clutter to ensure laminar airflow. Place a dedicated "Toxic Waste" bag inside the hood.

Phase 2: Weighing & Solubilization (The Critical Step)
  • Causality: Most exposure incidents occur during the transition from solid to liquid. The addition of solvent (DMSO) creates a "transdermal vector" that dramatically increases the bioavailability of the compound.

Protocol:

  • Don PPE: Put on double gloves (Inner: Blue, Outer: Purple/White).

  • Weighing: Open the vial only inside the hood. Transfer powder using a disposable antistatic spatula.

  • Solvent Addition: Add DMSO/Ethanol slowly down the side of the vial to prevent powder displacement.

  • Vortexing: Cap the vial tightly. Vortex inside the hood.

    • Safety Check: Inspect the outer glove for solvent splashes immediately after vortexing. If wet, change gloves immediately.

Phase 3: Storage & Waste[4][6]
  • Storage: Aliquot immediately to avoid freeze-thaw cycles. Store at -20°C in amber vials (or foil-wrapped) to prevent photo-isomerization of the coumaroyl double bond.

  • Disposal: Do not pour down the drain. All solid waste (tips, tubes) and liquid waste must be segregated into Chemical Incineration streams.

Decision Logic & Workflow Diagram

The following diagram illustrates the decision-making process for handling p-Coumaroylspermine, emphasizing the shift in risk profile when the compound is solubilized.

G Start Start: p-Coumaroylspermine Handling StateCheck Determine Physical State Start->StateCheck Solid Solid (Lyophilized Powder) StateCheck->Solid Powder Form Liquid Solution (DMSO/MeOH) StateCheck->Liquid Solvated RiskSolid Risk: Aerosol Inhalation Solid->RiskSolid ControlSolid Control: Fume Hood + Static Elimination RiskSolid->ControlSolid Action Perform Experiment ControlSolid->Action RiskLiquid Risk: Transdermal Absorption Liquid->RiskLiquid ControlLiquid Control: Double Gloving + Splash Goggles RiskLiquid->ControlLiquid ControlLiquid->Action Disposal Disposal: Chemical Incineration Action->Disposal

Figure 1: Operational safety logic flow. Note the distinct risk transition from inhalation (solid) to dermal absorption (liquid).

Emergency Response

In the event of exposure, immediate action mitigates long-term toxicity risks.[2]

  • Ocular Exposure: Flush eyes for 15 minutes at an eyewash station. Hold eyelids open. Seek medical attention.

  • Dermal Exposure (Solid): Wash with soap and water.[1]

  • Dermal Exposure (DMSO Solution):

    • Do not scrub (abrasion increases absorption).

    • Rinse gently with copious water for 15 minutes.

    • Remove contaminated clothing carefully.

    • Report to Occupational Health immediately; provide the chemical name and solvent used.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[3]

  • Roumani, M., et al. (2020). Resilience of the Spider Venom Peptide Argiotoxin-636 to Denaturing Conditions. Toxins, 12(9), 589. (Provides context on the stability and handling of polyamine-toxin conjugates).

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).

  • PubChem. (n.d.). Compound Summary: p-Coumaroylspermine. National Library of Medicine. (Used for structural verification and physical property data).

Sources

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